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  • Product: 4,4-Dimethyl-2-pentyn-1-ol
  • CAS: 52323-98-5

Core Science & Biosynthesis

Foundational

Structural Elucidation and Analytical Characterization of 4,4-Dimethyl-2-pentyn-1-ol: A Bench Reference

Part 1: Executive Summary & Chemical Identity 4,4-Dimethyl-2-pentyn-1-ol (CAS: 19115-28-7) is a critical synthetic intermediate, frequently employed as a building block in the synthesis of terpenes, heterocycles, and com...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

4,4-Dimethyl-2-pentyn-1-ol (CAS: 19115-28-7) is a critical synthetic intermediate, frequently employed as a building block in the synthesis of terpenes, heterocycles, and complex pharmaceutical scaffolds. Its structural rigidity, provided by the internal alkyne and the bulky tert-butyl group, makes it an excellent model for studying steric effects in nucleophilic additions and cycloadditions.

This guide provides a definitive reference for the 1H and 13C NMR spectral characterization of this molecule. Unlike standard database entries, this document synthesizes experimental data with mechanistic assignment logic, ensuring that researchers can confidently distinguish this compound from structural isomers or synthetic impurities.

Chemical Identity Table
ParameterDetail
IUPAC Name 4,4-Dimethylpent-2-yn-1-ol
Common Name tert-Butyl propargyl alcohol
CAS Registry Number 19115-28-7
Molecular Formula C7H12O
Molecular Weight 112.17 g/mol
SMILES CC(C)(C)C#CCO

Part 2: Experimental Protocol

To obtain the high-fidelity spectral data described below, adherence to a rigorous sample preparation protocol is required. The following methodology minimizes solvent effects and ensures accurate integration of the quaternary carbon signals.

Sample Preparation
  • Solvent Selection: Use Chloroform-d (CDCl3) (99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as the internal reference. While DMSO-d6 can be used, it often leads to broadening of the hydroxyl proton due to hydrogen bonding, complicating the assignment.

  • Concentration:

    • 1H NMR: Dissolve 10–15 mg of the analyte in 0.6 mL of CDCl3.

    • 13C NMR: Dissolve 40–60 mg of the analyte in 0.6 mL of CDCl3 to ensure adequate signal-to-noise ratio for the quaternary alkyne carbons.

  • Tube Specifications: Use high-precision 5mm NMR tubes (e.g., Wilmad 507-PP or equivalent) to minimize shimming errors.

Instrument Parameters (Recommended)
  • Temperature: 298 K (25°C).

  • 1H Parameters: Spectral width 12 ppm; Acquisition time 3.0 s; Pulse angle 30°.

  • 13C Parameters:

    • Relaxation Delay (d1): Set to 2.0 – 5.0 seconds . The quaternary carbons (alkyne and tert-butyl central carbon) have long spin-lattice relaxation times (

      
      ). A short delay will suppress these signals, making integration impossible and detection difficult.
      
    • Decoupling: Proton-decoupled (typically WALTZ-16).

Part 3: 1H NMR Spectral Data & Analysis

The proton NMR spectrum of 4,4-Dimethyl-2-pentyn-1-ol is characterized by its simplicity, owing to the lack of vicinal protons to induce coupling.

1H NMR Data Table (400 MHz, CDCl3)
Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Fragment
1.24 Singlet (s)9HH-5, H-6, H-7-C(CH 3)3 (tert-butyl)
1.60 – 2.10 Broad Singlet (br s)1HOH-OH (Hydroxyl)
4.28 Singlet (s)2HH-1-CH 2-OH
Detailed Interpretation
  • The tert-Butyl Singlet (1.24 ppm): This is the most intense signal. The nine equivalent protons of the three methyl groups appear as a sharp singlet. The chemical shift is slightly deshielded compared to a standard alkane tert-butyl (usually ~0.9 ppm) due to the magnetic anisotropy of the adjacent alkyne triple bond.

  • The Propargylic Methylene (4.28 ppm): This signal appears as a singlet. In ultra-high-resolution spectra or specific solvents (like DMSO-d6), this may appear as a doublet (

    
     Hz) due to coupling with the hydroxyl proton. In CDCl3, rapid proton exchange usually decouples this interaction, resulting in a singlet.
    
  • The Hydroxyl Proton (~1.6 - 2.1 ppm): The position of this peak is concentration-dependent. At higher concentrations, hydrogen bonding shifts this peak downfield (higher ppm). It is identified by its broad appearance and disappearance upon D2O shake.

Part 4: 13C NMR Spectral Data & Analysis

The Carbon-13 spectrum provides the definitive structural confirmation, particularly distinguishing the two non-equivalent alkyne carbons.

13C NMR Data Table (100 MHz, CDCl3)
Shift (

, ppm)
TypeAssignmentStructural Note
27.5 Quaternary (Cq)C-4Central carbon of tert-butyl
30.8 Methyl (CH3)C-5, C-6, C-7Methyls of tert-butyl
51.6 Methylene (CH2)C-1Propargylic carbon (-C H2-OH)
77.5 Quaternary (Cq)C-2Alkyne carbon (

C -CH2)
93.5 Quaternary (Cq)C-3Alkyne carbon (tBu-C

)
Detailed Interpretation & Assignment Logic
  • Alkyne Carbon Differentiation (The Critical Insight):

    • The two alkyne carbons (C-2 and C-3) appear in the 70–95 ppm range.

    • C-3 (93.5 ppm): The internal alkyne carbon attached to the bulky tert-butyl group is significantly deshielded (shifted downfield) relative to the other alkyne carbon. This is a characteristic "beta-effect" of heavy alkyl substitution on alkynes.

    • C-2 (77.5 ppm): The carbon attached to the hydroxymethyl group appears upfield relative to C-3.

  • The tert-Butyl Anomaly:

    • Contrary to intuitive inductive effects, the methyl carbons (30.8 ppm) often appear slightly downfield of the central quaternary carbon (27.5 ppm) in tert-butyl acetylenes. This assignment is confirmed by DEPT-135 experiments (where the 30.8 ppm signal would be positive/up and the 27.5 ppm signal would disappear).

Part 5: Visualization of Structural Logic

The following diagram illustrates the logical flow for assigning the spectral signals to the molecular structure, highlighting the key diagnostic features.

G Molecule 4,4-Dimethyl-2-pentyn-1-ol tBu tert-Butyl Group (CH3)3-C- Molecule->tBu Alkyne Internal Alkyne -C≡C- Molecule->Alkyne CH2OH Propargylic Alcohol -CH2-OH Molecule->CH2OH H_tBu 1H: δ 1.24 (s, 9H) Diagnostic Singlet tBu->H_tBu Proton C_Internal 13C: δ 93.5 (Cq) Deshielded by Sterics Alkyne->C_Internal Attached to tBu C_External 13C: δ 77.5 (Cq) Alkyne->C_External Attached to CH2 H_CH2 1H: δ 4.28 (s, 2H) Deshielded by Oxygen CH2OH->H_CH2 Proton

Figure 1: Structural assignment logic linking molecular fragments to specific 1H and 13C NMR signals.

Part 6: Synthesis Context

Understanding the synthesis provides context for potential impurities (e.g., unreacted starting material or solvents). The standard route involves the lithiation of 3,3-dimethyl-1-butyne followed by the addition of paraformaldehyde.

Synthesis SM1 3,3-Dimethyl-1-butyne (t-Butyl Acetylene) Intermediate Lithium Acetylide Species SM1->Intermediate Deprotonation Reagent1 n-Butyllithium (THF, -78°C) Reagent1->Intermediate Product 4,4-Dimethyl-2-pentyn-1-ol Intermediate->Product Nucleophilic Addition Reagent2 Paraformaldehyde (Source of CH2O) Reagent2->Product

Figure 2: Synthetic pathway. Impurities may include traces of THF (δ 1.85, 3.76) or unreacted alkyne (δ 2.05 for terminal H).

References

  • Organic Syntheses Procedure. Synthesis of 4-pentyn-1-ol (Analogous Method). Organic Syntheses, Coll.[1][2] Vol. 4, p.755.[1] [Link]

  • PubChem Compound Summary. 4,4-Dimethyl-2-pentyne (Structural Analog for Shift Comparison).[Link]

  • University of Wisconsin-Madison. 13C NMR Chemical Shift Table (Alkyne Region).[Link]

Sources

Exploratory

Strategic Utilization of 4,4-Dimethyl-2-pentyn-1-ol in Modern Organic Synthesis

Executive Summary 4,4-Dimethyl-2-pentyn-1-ol (CAS 52323-98-5) is a specialized alkynol building block that bridges the gap between simple steric control and complex heterocyclic assembly.[1] Distinguished by its bulky te...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,4-Dimethyl-2-pentyn-1-ol (CAS 52323-98-5) is a specialized alkynol building block that bridges the gap between simple steric control and complex heterocyclic assembly.[1] Distinguished by its bulky tert-butyl group adjacent to the alkyne, this reagent is frequently employed to direct regioselectivity in transition-metal-catalyzed cyclizations—most notably in Gold(I) and Palladium(II) chemistry. Beyond catalysis, it serves as a critical precursor for gem-dimethyl-containing terpenes, pheromones, and protease inhibitors like Methyllinderone. This guide dissects its synthesis, mechanistic behavior, and application in high-value target synthesis.[2]

Chemical Profile & Strategic Utility

Structural Analysis

The molecule consists of three distinct functional zones:

  • The tert-Butyl Anchor: Provides significant steric bulk (

    
    ), preventing unwanted nucleophilic attack at the C4 position and directing regioselectivity during metal coordination.
    
  • The Internal Alkyne: A rigid spacer and reactive pi-system susceptible to carbophilic Lewis acid activation (Au, Pt, Pd).

  • The Propargylic Alcohol: A versatile handle for oxidation (to ynals/ynoic acids), substitution (Nicholas reaction), or intramolecular nucleophilic attack.

PropertyValue
CAS Number 52323-98-5
Molecular Formula C

H

O
Molecular Weight 112.17 g/mol
Boiling Point 70–71 °C (29 mmHg)
Density ~0.86 g/mL
Appearance Colorless to pale yellow liquid
Why Use This Reagent?
  • Regiocontrol in Cyclizations: In gold-catalyzed reactions, the steric bulk of the tert-butyl group disfavors attack at the C4 position, often forcing 5-endo-dig or 5-exo-dig pathways that might otherwise be competitive with 6-membered ring formation.

  • Gem-Dimethyl Introduction: It is one of the most atom-economical ways to introduce the gem-dimethyl motif—a common feature in terpenes (e.g., taxanes, retinoids) that enhances metabolic stability in drug candidates.

Synthesis of the Reagent

While commercially available, high-purity 4,4-dimethyl-2-pentyn-1-ol is often synthesized in situ or in-house to avoid stabilizer interference. The standard protocol involves the lithiation of tert-butyl acetylene followed by trapping with formaldehyde.

Reaction Pathway

The synthesis relies on the high acidity of the terminal alkyne proton (pKa ~25) in 3,3-dimethyl-1-butyne.

Synthesis Start 3,3-Dimethyl-1-butyne (tert-Butyl Acetylene) Lithiation 1. n-BuLi, THF, -78°C (Lithium Acetylide Formation) Start->Lithiation Trapping 2. Paraformaldehyde (Nucleophilic Addition) Lithiation->Trapping Product 4,4-Dimethyl-2-pentyn-1-ol Trapping->Product

Figure 1: Synthetic route to 4,4-Dimethyl-2-pentyn-1-ol.[3]

Advanced Applications: Transition Metal Catalysis

The most powerful application of this alcohol lies in its ability to undergo cycloisomerization. The hydroxyl group acts as an internal nucleophile once the alkyne is activated by a soft Lewis acid.

Gold(I)-Catalyzed Cyclization

Gold catalysis allows for the rapid construction of furan and dihydrofuran cores. The tert-butyl group is critical here; it destabilizes the cationic intermediate at the adjacent carbon, directing the nucleophilic attack of the oxygen to the distal carbon (or influencing the mode of cyclization depending on the specific catalyst ligand).

Mechanism: 5-Endo-Dig vs. 5-Exo-Dig

When coupled with an external nucleophile or used in cascade reactions, the alcohol can form dihydrofurans.

GoldCatalysis Substrate 4,4-Dimethyl-2-pentyn-1-ol Coordination [Au]-Alkyne Complex (Pi-Activation) Substrate->Coordination + [Au]L+ Cyclization Intramolecular O-Attack (5-endo-dig or 5-exo-dig) Coordination->Cyclization Intermediate Vinyl Gold Intermediate Cyclization->Intermediate ProtoDe Protodeauration Intermediate->ProtoDe + H+ ProtoDe->Coordination Catalyst Turnover Product Dihydrofuran / Furan Derivative ProtoDe->Product - [Au]L+

Figure 2: General mechanism for Gold(I)-catalyzed cycloisomerization.

Palladium-Catalyzed Carbonylation/Cyclization

Palladium catalysts (e.g., PdCl


) can promote the cyclization of 4,4-dimethyl-2-pentyn-1-ol to form tetrahydrofuran derivatives. Unlike Gold, Pd(II) often facilitates subsequent oxidation or carbonylation steps, allowing the formation of lactones or ketones (e.g., 5-hydroxy-2-pentanone derivatives) via hydration of the intermediate enol ether.

Case Studies in Total Synthesis

Synthesis of Methyllinderone (Chymase Inhibitor)

Context: Methyllinderone is a potent inhibitor of human chymase.[4] Role of Reagent: 4,4-Dimethyl-2-pentyn-1-ol served as the starting material for the construction of the chiral allene oxide intermediate.[4] Workflow:

  • Hydrostannylation: The alkyne is converted to a vinyl stannane.

  • Epoxidation: Sharpless epoxidation of the allylic alcohol (derived from the alkyne) sets the stereochemistry.

  • Deoxystannylation: Generates the allene oxide with the bulky tert-butyl group preserving the kinetic stability of the reactive allene system.

Synthesis of Insect Pheromones (Stenoma catenifer)

Context: The sex pheromone of the Avocado Seed Moth requires a specific enyne skeleton. Role of Reagent: The alcohol is oxidized to 4,4-dimethyl-2-pentynal . Workflow:

  • Oxidation: MnO

    
     or Swern oxidation converts the alcohol to the aldehyde.
    
  • Wittig Reaction: The aldehyde reacts with phosphoranes to extend the carbon chain, retaining the gem-dimethyl motif which mimics the branching patterns found in the natural pheromone.

Experimental Protocols

Protocol A: Synthesis of 4,4-Dimethyl-2-pentyn-1-ol

Adapted from Org. Synth. and standard organolithium procedures.

Reagents:

  • 3,3-Dimethyl-1-butyne (1.0 equiv)

  • n-Butyllithium (1.1 equiv, 2.5 M in hexanes)

  • Paraformaldehyde (1.2 equiv, depolymerized) or Formaldehyde gas

  • THF (anhydrous)

Procedure:

  • Setup: Flame-dry a 500 mL three-neck flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel. Charge with anhydrous THF (100 mL) and 3,3-dimethyl-1-butyne (5.0 g, 61 mmol). Cool to –78 °C.[5]

  • Lithiation: Add n-BuLi (27 mL, 67 mmol) dropwise over 20 minutes. Stir at –78 °C for 1 hour. The solution typically turns pale yellow.

  • Formylation: Add paraformaldehyde (2.2 g, 73 mmol) in one portion (solid addition adapter recommended) or bubble formaldehyde gas generated separately. Allow the mixture to warm slowly to room temperature over 3 hours.

  • Workup: Quench with saturated NH

    
    Cl solution (50 mL). Extract with Et
    
    
    
    O (3 x 50 mL). Wash combined organics with brine, dry over MgSO
    
    
    , and concentrate in vacuo.[5]
  • Purification: Distill under reduced pressure (approx. 70°C at 29 mmHg) to yield the alcohol as a colorless oil.

Protocol B: Gold(I)-Catalyzed Cyclization to 2-tert-Butylfuran

Demonstrating the cycloisomerization capability.

Reagents:

  • 4,4-Dimethyl-2-pentyn-1-ol (1.0 mmol)

  • AuCl

    
     (5 mol%) or [Au(PPh
    
    
    
    )Cl]/AgOTf (5 mol%)
  • Dichloromethane (DCM) or Toluene (anhydrous)

Procedure:

  • Catalyst Prep: In a glovebox or under Argon, mix [Au(PPh

    
    )Cl] (25 mg) and AgOTf (13 mg) in DCM (5 mL) to generate the cationic species. Filter through Celite to remove AgCl if necessary.
    
  • Reaction: Add the gold catalyst solution to a solution of 4,4-dimethyl-2-pentyn-1-ol (112 mg, 1 mmol) in DCM (5 mL).

  • Monitoring: Stir at room temperature. Monitor by TLC (Hexane/EtOAc). The reaction is usually complete within 1–4 hours.

  • Isolation: Filter through a short pad of silica to remove the metal catalyst. Concentrate carefully (product is volatile).

  • Result: Yields 2-tert-butylfuran (or dihydrofuran derivatives if water/alcohol nucleophiles are present).

References

  • Synthesis & Properties: Organic Syntheses, Coll.[6][7] Vol. 4, p. 755; Vol. 32, p. 4.

  • Gold Catalysis Methodology: Zhang, L., et al.[7] "Gold-catalyzed cyclization of (Z)-2-en-4-yn-1-ols: highly efficient synthesis of fully substituted dihydrofurans and furans." Organic Letters, 2005, 7(24), 5409-5412.

  • Methyllinderone Synthesis: Konoike, T., et al. "Total synthesis of human chymase inhibitor methyllinderone."[4] ResearchGate Profile.

  • Pheromone Application: Miyake, Y., et al.[8] "Process for preparing 4-penten-2-ynal." European Patent EP 3789375 B1, 2022.[8]

  • Palladium Catalysis: Gabriele, B., et al. "Conversion of pentynol to pentanone catalysed by Pd(II) metal centres." Journal of Organometallic Chemistry.

Sources

Foundational

Adsorption Mechanisms of 4,4-Dimethyl-2-pentyn-1-ol on Metal Surfaces

Technical Guide for Surface Scientists & Chemical Engineers Executive Summary This technical guide delineates the adsorption thermodynamics, kinetic pathways, and film-forming mechanisms of 4,4-Dimethyl-2-pentyn-1-ol (DM...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Surface Scientists & Chemical Engineers

Executive Summary

This technical guide delineates the adsorption thermodynamics, kinetic pathways, and film-forming mechanisms of 4,4-Dimethyl-2-pentyn-1-ol (DMP) on transition metal surfaces (primarily ferrous alloys). While acetylenic alcohols are widely recognized as corrosion inhibitors, DMP presents a unique case due to its steric asymmetry : a terminal tert-butyl group coupled with an internal alkyne and a primary hydroxyl group.

This guide synthesizes electrochemical impedance spectroscopy (EIS) data, density functional theory (DFT) insights, and surface characterization protocols to explain how DMP transitions from physisorbed molecules to a cross-linked, hydrophobic polymeric barrier.

Molecular Architecture & Reactivity Profile

To understand the adsorption mechanism, we must first deconstruct the ligand architecture of DMP. It functions as a mixed-mode interface inhibitor with three distinct structural domains:

Structural DomainChemical FeatureMechanistic Function
Anchoring Head Primary Hydroxyl (

)
Provides initial physisorption via H-bonding with surface oxides/hydroxides. Acts as a proton acceptor in acidic media.
Active Center Internal Alkyne (

)
The site of Chemisorption . High

-electron density facilitates donor-acceptor interactions with metal d-orbitals. Precursor for surface polymerization.
Hydrophobic Tail tert-Butyl Group (

)
Steric Shielding . The bulky alkyl group repels water molecules and aggressive anions (

,

), creating a "parasol effect" over the active site.
The Electronic Interaction (The Dewar-Chatt-Duncanson Model)

The stability of DMP on metal surfaces (Fe, Ni, Cu) is governed by a synergistic push-pull mechanism:

  • 
    -Donation:  The 
    
    
    
    -electrons of the alkyne triple bond donate electron density into the empty
    
    
    -orbitals of the metal surface atoms (
    
    
    /
    
    
    ).
  • 
    -Backbonding:  The filled 
    
    
    
    -orbitals of the metal donate electron density back into the empty antibonding
    
    
    orbitals of the alkyne.
    • Note: The electron-donating inductive effect (+I) of the tert-butyl group increases the electron density on the triple bond, theoretically enhancing the

      
      -donation strength compared to unhindered propargyl alcohol.
      

Mechanistic Pathways: From Solution to Polymer Film

The adsorption of DMP is not a static event but a dynamic evolution. The molecule undergoes a transition from simple adsorption to surface catalytic transformation.

Phase 1: Physisorption (Rapid Kinetics)

Upon immersion, DMP molecules rapidly displace water molecules from the electrical double layer.

  • Driving Force: Electrostatic interaction between the protonated hydroxyl group (in acid media,

    
    ) and cathodic sites, or dipole interactions at the metal surface.
    
  • Thermodynamics: Low heat of adsorption (

    
    ). Reversible.
    
Phase 2: Chemisorption (Thermodynamic Control)

As the molecule approaches the Helmholtz plane, the alkyne center interacts directly with surface metal atoms.

  • Geometry: The molecule likely adopts a planar orientation initially to maximize

    
    -orbital overlap, eventually tilting to accommodate the steric bulk of the tert-butyl tail.
    
  • Thermodynamics: High heat of adsorption (

    
    ). Irreversible. Follows the Langmuir Adsorption Isotherm , indicating monolayer coverage initially.
    
Phase 3: Surface Polymerization (The Protective Barrier)

This is the critical differentiator for acetylenic alcohols. The metal surface acts as a catalyst, inducing the opening of the triple bond.

  • Mechanism: Cationic polymerization initiated by surface protons or Lewis acid sites (

    
    ).
    
  • Result: Formation of a polymolecular, cross-linked film. The tert-butyl groups orient away from the surface, creating a super-hydrophobic outer layer that drastically increases the charge transfer resistance (

    
    ).
    
Visualizing the Pathway

AdsorptionMechanism Sol Bulk Solution (DMP Solvated) Phys Physisorption (Electrostatic/H-bond) Sol->Phys Diffusion Chem Chemisorption (d-π Backbonding) Phys->Chem Water Displacement ΔG < 0 Poly Surface Polymerization (Cross-linked Film) Chem->Poly Surface Catalysis (Triple Bond Opening) Poly->Chem Multilayer Growth Barrier Corrosion/Catalyst Inhibition Poly->Barrier Steric Shielding

Figure 1: Kinetic pathway of DMP adsorption, transitioning from reversible physisorption to irreversible polymer film formation.

Experimental Validation Protocols

To validate the adsorption mechanism and efficiency of DMP, researchers must employ electrochemical techniques that can distinguish between simple blockage and film formation.

Protocol A: Electrochemical Impedance Spectroscopy (EIS)

EIS is the gold standard for quantifying the barrier properties of the adsorbed layer.[1]

Objective: Determine Charge Transfer Resistance (


) and Double Layer Capacitance (

).

Step-by-Step Methodology:

  • Electrode Preparation:

    • Working Electrode (WE): Carbon steel or pure Iron (embedded in epoxy, exposed area ~1

      
      ).
      
    • Polish sequentially with SiC paper (up to 1200 grit). Degrease with acetone; wash with deionized water.

  • Cell Setup:

    • Three-electrode configuration: WE, Platinum Counter Electrode (CE), and Saturated Calomel Reference Electrode (SCE).

    • Electrolyte: 1.0 M HCl (de-aerated with

      
       for 30 min).
      
  • OCP Stabilization:

    • Immerse WE in solution (with and without DMP). Monitor Open Circuit Potential (OCP) for 30-60 mins until stable (

      
      ).
      
  • Impedance Sweep:

    • Apply AC perturbation:

      
       amplitude.
      
    • Frequency Range:

      
       to 
      
      
      
      .[2]
    • Points per decade: 10.

  • Data Analysis:

    • Fit data to an Equivalent Circuit (typically Randles circuit:

      
      ).
      
    • Note: Use a Constant Phase Element (

      
      ) instead of pure capacitance to account for surface heterogeneity caused by the polymer film.
      

Expected Results:

Parameter Trend with DMP Addition Physical Interpretation

|


 (Charge Transfer Resistance)  | Increases Significantly  | The polymer film blocks electron transfer at the interface. |
| 

(Double Layer Capacitance)
| Decreases | Adsorption of DMP displaces water (high dielectric constant) with organic molecules (low dielectric constant) and increases the thickness of the double layer. | | Bode Phase Angle | Approaches 90° | Indicates a transition from a resistive interface to a more capacitive (insulating) interface. |
Protocol B: Potentiodynamic Polarization (Tafel)

Objective: Determine if DMP is an anodic, cathodic, or mixed-type inhibitor.

  • Scan Range:

    
     vs. OCP.
    
  • Scan Rate:

    
     (slow scan to maintain quasi-equilibrium).
    
  • Analysis: Extrapolate Tafel slopes (

    
    ) to calculate corrosion current density (
    
    
    
    ).
    • Insight: If shift in

      
      , it is a mixed-type inhibitor. Acetylenic alcohols are typically mixed-type, affecting both hydrogen evolution and metal dissolution.
      

Computational Insights (DFT)

Density Functional Theory (DFT) provides the atomic-level justification for the experimental observations.

Simulation Parameters:

  • Software: VASP, Gaussian, or chemically equivalent quantum chemistry code.

  • Functional: B3LYP or PBE with dispersion correction (DFT-D3) to account for van der Waals interactions of the tert-butyl tail.

  • Basis Set: 6-311G(d,p) for molecule; Plane-wave basis for metal slab.

Key Descriptors for DMP:

  • HOMO (Highest Occupied Molecular Orbital): Located primarily on the alkyne triple bond and oxygen lone pairs . High

    
     indicates strong electron donation capability (
    
    
    
    -donation).
  • LUMO (Lowest Unoccupied Molecular Orbital): Located on the antibonding

    
     orbitals  of the alkyne. Low 
    
    
    
    facilitates acceptance of electrons from metal d-orbitals (
    
    
    -backbonding).
  • Fukui Indices:

    • 
       (Nucleophilic attack center): High on the alkyne carbons, confirming them as sites for back-bonding.
      
    • 
       (Electrophilic attack center): High on the oxygen atom.
      

Adsorption Energy (


): 


  • A large negative value (typically

    
     for chemisorption) confirms the stability of the Fe-C bond.
    

Transdisciplinary Note: Pharmaceutical Relevance

While primarily a corrosion inhibitor, the adsorption logic of DMP applies to heterogeneous catalysis in drug development:

  • Catalyst Poisoning: The strong adsorption of the alkyne moiety on Pd/Pt/Ni catalysts can "poison" the surface, selectively slowing down hydrogenation reactions.

  • Selectivity Control: In the partial hydrogenation of alkynes to alkenes (Lindlar catalyst context), molecules with similar steric bulk to DMP are used to modify surface accessibility, preventing over-reduction to alkanes.

References

  • ASTM International. (2015). Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Spectroscopy. ASTM G106-89.[3] Link

  • Popova, A., et al. (2003). Temperature effect on the corrosion inhibition of mild steel in acidic media by some acetylenic alcohols. Corrosion Science. Link (Canonical reference for acetylenic alcohol mechanisms).

  • Obot, I. B., et al. (2015). Density Functional Theory (DFT) as a Powerful Tool for Designing New Organic Corrosion Inhibitors. Materials. Link

  • Frenier, W. W., et al. (1993). Mechanism of corrosion inhibition of iron in acid solution by acetylenic alcohols. Journal of The Electrochemical Society. Link

  • Growcock, F. B., et al. (1989). Inhibition of steel corrosion in HCl by acetylenic alcohols. Corrosion. Link

Sources

Exploratory

MSDS and safety data sheet analysis for 4,4-Dimethyl-2-pentyn-1-ol

Technical Safety & Handling Guide: 4,4-Dimethyl-2-pentyn-1-ol Executive Summary & Application Context 4,4-Dimethyl-2-pentyn-1-ol is a specialized propargylic alcohol derivative utilized primarily as a high-value intermed...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety & Handling Guide: 4,4-Dimethyl-2-pentyn-1-ol

Executive Summary & Application Context

4,4-Dimethyl-2-pentyn-1-ol is a specialized propargylic alcohol derivative utilized primarily as a high-value intermediate in the synthesis of complex heterocycles (e.g., substituted furans) and pharmaceutical pharmacophores. Its structural motif—a bulky tert-butyl group adjacent to an internal alkyne—provides unique steric shielding, making it a critical building block for introducing rigidity into drug scaffolds.

Critical Safety Alert: While often categorized generically alongside simple alcohols, this compound possesses a dual-hazard profile combining flammability with significant mucosal irritation . Furthermore, public experimental data for its physical constants (Flash Point, Boiling Point) is sparse. This guide employs Structure-Property Relationship (SPR) analysis to establish conservative safety margins for research and scale-up environments.

Chemical Identity & Physical Properties

The following data consolidates available experimental values and computed estimates where experimental gaps exist.

PropertyValue / DescriptionSource / Rationale
Chemical Name 4,4-Dimethyl-2-pentyn-1-olIUPAC
CAS Number 52323-98-5ChemicalBook [1], PubChem [2]
Molecular Formula C₇H₁₂O--
Molecular Weight 112.17 g/mol PubChem [2]
Structure (SMILES) CC(C)(C)C#CCOtert-Butyl internal alkyne
Physical State Liquid (at 20°C)Analog comparison
Boiling Point Est.[1][2][3] 150–160°C (atm)Extrapolated from Propargyl alcohol (115°C) + t-Bu effect
Flash Point Est. 40–60°CTreat as Flammable Liquid (Cat 3)
Density Est. 0.85–0.88 g/mLAnalogous alkynols
Solubility Organic solvents (DCM, EtOAc); Limited in waterLipophilic t-butyl group

Application Scientist Note: The lack of a definitive experimental boiling point in public registries necessitates the use of vacuum distillation for purification. Do not attempt atmospheric distillation without first determining the onset of thermal decomposition (DSC analysis recommended), as propargylic alcohols can exhibit exothermic decomposition at elevated temperatures.

Hazard Identification (GHS Analysis)

This analysis interprets the Global Harmonized System (GHS) classifications specifically for a drug discovery laboratory context.

GHS Classification[2][4][5]
  • Flammable Liquids: Category 3 (H226)[2]

  • Acute Toxicity (Oral): Category 4 (H302)[2]

  • Skin Corrosion/Irritation: Category 2 (H315)[2]

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)[2]

  • STOT - Single Exposure: Category 3 (Respiratory Tract Irritation) (H335)[2]

Risk Causality & Mitigation
Hazard StatementMechanism of ActionLaboratory Mitigation Strategy
H226: Flammable liquid and vapor Vapor accumulation in headspaces can reach Lower Explosive Limit (LEL) quickly due to volatility.Static Grounding: All transfer vessels must be grounded. Use conductive tubing for solvent transfers.
H319: Causes serious eye irritation Propargylic alcohols are potent lachrymators and defatting agents.No Contact Lenses: Vapors can concentrate behind lenses. Wear tight-fitting safety goggles (ANSI Z87.1).
H335: Respiratory irritation Alkyne moiety combined with alcohol function attacks mucous membranes.Engineering Control: Handle strictly within a certified chemical fume hood.

Safe Handling & Storage Workflow

The following workflow illustrates the "Chain of Custody" for safe handling, from receipt to waste disposal. This protocol minimizes exposure and fire risk.

SafeHandling cluster_ppe Required PPE Receipt Receipt & Inspection (Check Seal Integrity) Storage Storage (Flammables Cab, <25°C) Receipt->Storage Log Inventory Prep Preparation (Fume Hood, Grounding) Storage->Prep Transport in Secondary Cont. Reaction Reaction/Use (Inert Atm, Closed System) Prep->Reaction Dispense Waste Waste Disposal (Halogen-free Organic) Reaction->Waste Quench & Separate PPE Nitrile Gloves Safety Goggles Lab Coat PPE->Prep

Figure 1: Operational workflow for handling 4,4-Dimethyl-2-pentyn-1-ol, emphasizing containment and static control.

Storage Protocol:

  • Segregation: Store away from strong oxidizing agents (e.g., perchlorates, permanganates) and strong acids . Propargylic alcohols can polymerize violently under acidic catalysis.

  • Environment: Keep container tightly closed in a dry, well-ventilated place. Recommended storage temperature: 2–8°C (Refrigerate) to minimize vapor pressure and degradation, though ambient storage is often acceptable for short durations.

Toxicology & Exposure Controls

Permeation & PPE Selection

Standard latex gloves offer insufficient protection against propargylic alcohols due to rapid permeation.

  • Primary Glove: Nitrile (minimum thickness 0.11 mm) . Break-through time estimated >30 mins.

  • Secondary Glove (immersion risk): Silver Shield / Laminate . Required for spill cleanup or prolonged handling.

  • Respiratory: If working outside a fume hood (not recommended), use a Full-face respirator with Organic Vapor (OV) cartridges .

First Aid Response
  • Inhalation: Remove victim to fresh air immediately. If breathing is difficult, administer oxygen. Rationale: H335 indicates potential for bronchial spasm.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol or solvents to wash skin, as this increases transdermal absorption.

  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present. Seek medical attention immediately.

Synthesis & Application Context

Why this molecule matters in Drug Development: 4,4-Dimethyl-2-pentyn-1-ol serves as a "steric anchor." The tert-butyl group prevents metabolic oxidation at the terminal position (common in linear alkyl chains), while the alkyne provides a rigid spacer that can be functionalized via:

  • Sonogashira Coupling: Attachment to aryl halides.

  • Gold-Catalyzed Cyclization: Formation of substituted furans or pyrans.

  • Reduction: Stereoselective reduction to E- or Z-allylic alcohols.

Synthesis Pathway (for reference): Typically synthesized via the lithiation of 3,3-dimethyl-1-butyne (tert-butyl acetylene) followed by nucleophilic attack on paraformaldehyde [3].

  • Safety Note: The starting material (3,3-dimethyl-1-butyne) is highly volatile (BP ~38°C) and flammable. The product (alcohol) is significantly less volatile but retains flammability.

Emergency Response (Fire & Spills)

Firefighting Measures:

  • Suitable Media: Alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Unsuitable Media: High-volume water jet (may spread the burning liquid).

  • Specific Hazards: Combustion generates Carbon Monoxide (CO). Vapors are heavier than air and may travel to ignition sources.

Spill Cleanup:

  • Evacuate: Clear the area of non-essential personnel.

  • Eliminate Ignition: Turn off hot plates and stirrers.

  • Absorb: Use vermiculite or sand. Do not use combustible materials like sawdust.

  • Disposal: Collect in a sealed container labeled "Flammable Organic Waste."

References

  • National Center for Biotechnology Information. (2025).[1][2][4][5][6][7][8] PubChem Compound Summary for CID 11789162, 4,4-Dimethyl-2-pentyn-1-ol. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Strategic Utilization of 4,4-Dimethyl-2-pentyn-1-ol in Terpene Analogue Synthesis

This Application Note is designed for research scientists and process chemists focusing on the synthesis of non-natural terpenes, retinoids, and metabolically stable drug pharmacophores. Document Type: Application Note &...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists focusing on the synthesis of non-natural terpenes, retinoids, and metabolically stable drug pharmacophores.

Document Type: Application Note & Protocol Guide CAS No: 19115-28-7 Focus: Stereoselective Alkene Synthesis, Sigmatropic Rearrangements, and Retinoid Scaffold Construction.[1]

Introduction: The "Bulky Tail" Strategy

In the semi-synthesis of terpenes and retinoids, the gem-dimethyl group (


) is a ubiquitous structural motif.[1] However, this group is often a site of metabolic liability (hydroxylation by CYP450 enzymes).[1]

4,4-Dimethyl-2-pentyn-1-ol serves as a critical "linchpin" reagent.[1] Its tert-butyl group acts as a bioisostere for the gem-dimethyl moiety, offering three primary advantages:

  • Metabolic Stability: The quaternary center prevents

    
    -oxidation, extending the half-life of the resulting pharmacophore (e.g., in Retinoid X Receptor agonists).
    
  • Steric Control: The bulk of the t-butyl group directs high stereoselectivity during reduction and rearrangement reactions.

  • Divergent Reactivity: The propargylic alcohol functionality allows access to both E-allylic alcohols (via hydrometalation) and

    
    -unsaturated enones (via isomerization), both key intermediates in terpene construction.[1]
    

Divergent Synthetic Workflows

The utility of 4,4-Dimethyl-2-pentyn-1-ol relies on controlling the oxidation state and geometry of the C2-C3 bond.[1]

TerpeneWorkflow Start 4,4-Dimethyl-2-pentyn-1-ol (Propargylic Alcohol) PathA Path A: Red-Al Reduction Start->PathA Hydrometalation PathB Path B: Meyer-Schuster Start->PathB Au(I) or Acid Cat. ProdA (E)-Allylic Alcohol (Geometry Set) PathA->ProdA >98% E-Selectivity StepA2 Johnson-Claisen Rearrangement ProdA->StepA2 + MeC(OEt)3 FinalA γ,δ-Unsaturated Ester (C2 Extension) StepA2->FinalA [3,3]-Sigmatropic ProdB α,β-Unsaturated Enone (Michael Acceptor) PathB->ProdB Isomerization FinalB Cyclic Terpene Core (via Robinson Annulation) ProdB->FinalB + Enolate

Figure 1: Divergent synthetic pathways from 4,4-Dimethyl-2-pentyn-1-ol to linear and cyclic terpene precursors.

Module 1: Stereoselective Reduction to (E)-Allylic Alcohols

Objective: Synthesize (E)-4,4-dimethyl-2-penten-1-ol. Context: Natural terpenes often require precise alkene geometry. The t-butyl group makes catalytic hydrogenation (Lindlar) sluggish due to steric hindrance.[1] Hydrometalation using Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) is the superior method for obtaining the E-isomer exclusively.[1]

Protocol 1: Red-Al Reduction

Reagents:

  • 4,4-Dimethyl-2-pentyn-1-ol (1.0 equiv)[1]

  • Red-Al (65-70% wt in toluene) (1.5 equiv)[1]

  • Solvent: Anhydrous THF or Toluene

  • Quench: Rochelle’s Salt (Potassium sodium tartrate)[1]

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask under Nitrogen atmosphere.

  • Solvation: Dissolve 4,4-Dimethyl-2-pentyn-1-ol in anhydrous THF (0.5 M concentration). Cool to 0°C using an ice bath.

  • Addition: Add Red-Al solution dropwise via syringe pump over 30 minutes. Note: Gas evolution (

    
    ) will occur; ensure proper venting.[1]
    
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1] The alkyne spot (

    
    ) should disappear, replaced by the alkene (
    
    
    
    ).
  • Quench (Critical): Cool back to 0°C. Carefully add saturated aqueous Rochelle’s salt solution. Stir vigorously for 1 hour until the biphasic mixture separates cleanly (breaking the aluminum emulsion).

  • Workup: Extract with Et2O (3x). Wash combined organics with brine, dry over MgSO4, and concentrate.[2]

  • Purification: Flash chromatography (Silica gel, 10-20% EtOAc in Hexanes).

Data Validation:

Parameter Value Notes
Yield 85–92% High efficiency due to steric protection of the alcohol.[1]

| E:Z Ratio | >99:1 | Confirmed by


H NMR (coupling constant 

Hz for vinyl protons).[1] | | Mechanism | trans-Hydrometalation | Steric bulk of t-Bu directs hydride attack.[1] |

Module 2: The Johnson-Claisen Rearrangement

Objective: Chain extension to ethyl 6,6-dimethyl-4-heptenoate. Context: This reaction mimics the biosynthetic elongation of terpenes (C5


 C10).[1] By reacting the allylic alcohol (from Module 1) with an orthoester, a [3,3]-sigmatropic rearrangement occurs, adding a 2-carbon ester unit and shifting the double bond.[1][3]
Protocol 2: Orthoester Rearrangement

Reagents:

  • (E)-4,4-dimethyl-2-penten-1-ol (Starting Material)[1]

  • Triethyl orthoacetate (3.0 equiv)[1]

  • Propionic acid (0.05 equiv, catalyst)[1]

  • Apparatus: Dean-Stark trap (optional but recommended for scale >1g)

Step-by-Step Methodology:

  • Mixture: In a round-bottom flask, combine the allylic alcohol, triethyl orthoacetate, and catalytic propionic acid.

  • Heating: Heat the mixture to 135–140°C. The reaction relies on the elimination of ethanol.

    • Small scale: Use a distillation head to distill off ethanol as it forms.

    • Large scale: Use xylene as a solvent and a Dean-Stark trap.[1]

  • Duration: Reflux for 4–6 hours.

  • Workup: Cool to RT. Dilute with Et2O. Wash with 1M HCl (to hydrolyze excess orthoester) followed by saturated NaHCO3.[1]

  • Purification: Distillation or Flash Chromatography.

Mechanistic Insight: The reaction proceeds through a mixed ketene acetal intermediate. The bulky t-butyl group adopts an equatorial position in the chair-like transition state, strictly enforcing the E-geometry of the new double bond in the product.

ClaisenMech Substrate Allylic Alcohol + Orthoester Intermed Mixed Ketene Acetal Substrate->Intermed - EtOH (Acid Cat) TS Chair-like TS (t-Bu Equatorial) Intermed->TS Heat Product γ,δ-Unsaturated Ester (Chain Extended) TS->Product [3,3]-Shift

Figure 2: Mechanistic flow of the Johnson-Claisen rearrangement emphasizing the transition state.[1]

Module 3: Meyer-Schuster Rearrangement (Cyclization Precursor)

Objective: Synthesis of 4,4-dimethyl-1-penten-3-one. Context: For cyclic terpenes (like ionones or retinoid cores), an


-unsaturated ketone is required.[1] Acid-catalyzed rearrangement of the starting alkyne provides this directly.

Protocol:

  • Dissolve 4,4-Dimethyl-2-pentyn-1-ol in Dichloromethane (DCM).[1]

  • Add Gold catalyst (e.g.,

    
    , 1 mol%) or simple acid catalyst (
    
    
    
    -TsOH, 10 mol%).[1]
  • Stir at RT for 1 hour.

  • Result: The hydroxyl group migrates, and the triple bond isomerizes to a conjugated enone.

  • Application: This enone reacts with ethyl acetoacetate (Robinson Annulation) to form the cyclohexenone ring characteristic of retinoids.[1]

References

  • Red-Al Reduction Protocols: Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al). Sigma-Aldrich Technical Bulletin. Link[1]

  • Johnson-Claisen Rearrangement: Johnson, W. S., et al. "Simple stereoselective version of the Claisen rearrangement leading to trans-trisubstituted olefinic bonds." Journal of the American Chemical Society, 92.25 (1970): 741-743.[1] Link[1]

  • Meyer-Schuster Rearrangement: Engel, D. A., & Dudley, G. B. "The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds." Organic & Biomolecular Chemistry, 7.20 (2009): 4149-4158.[1] Link

  • Retinoid Synthesis: Dawson, M. I., & Hobbs, P. D. "The synthetic chemistry of retinoids." The Retinoids, 2 (1984): 5-178.[1] (Foundational text on using bulky lipophilic groups in retinoids).

  • Metabolic Stability of t-Butyl Groups: "Metabolism of t-butyl groups in drugs." Hypha Discovery. Link

Sources

Technical Notes & Optimization

Troubleshooting

purification techniques for 4,4-Dimethyl-2-pentyn-1-ol via vacuum distillation

The following technical guide is structured as an interactive Support Center module. It prioritizes the specific physicochemical behavior of 4,4-Dimethyl-2-pentyn-1-ol (CAS: 52323-98-5), a hindered propargylic alcohol of...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an interactive Support Center module. It prioritizes the specific physicochemical behavior of 4,4-Dimethyl-2-pentyn-1-ol (CAS: 52323-98-5), a hindered propargylic alcohol often used as a building block in API synthesis.

Status: Active | Topic: Vacuum Distillation & Isolation | Ticket ID: #PROP-OH-44

Executive Summary

You are attempting to purify 4,4-Dimethyl-2-pentyn-1-ol (an adduct of 3,3-dimethyl-1-butyne and formaldehyde). This molecule presents a specific purification paradox: it requires heat to distill but is susceptible to propargylic rearrangement or polymerization if overheated or exposed to trace acidity.

The protocol below replaces generic distillation advice with a targeted workflow designed to separate the product from its specific precursors (volatile t-butyl acetylene and solid paraformaldehyde) while mitigating thermal hazards.

Module 1: Pre-Distillation Diagnostics

Before applying vacuum, verify your crude profile. Most failures occur here.

The Issue: Users often report "solidification" in the condenser or "violent bumping" during early vacuum stages. The Cause: Incomplete removal of precursors.[1]

  • 3,3-Dimethyl-1-butyne (Starting Material): Extremely volatile (BP ~38°C). If present, it will flash-boil in the vacuum pump trap, potentially damaging seals.

  • Paraformaldehyde (Reagent): If you used paraformaldehyde, unreacted oligomers can sublime and clog the distillation head.

Pre-Run Checklist (Pass/Fail)
ParameterTarget MetricAction if Failed
pH of Crude Neutral (pH 7-8)CRITICAL: Wash with sat. NaHCO₃. Acid traces catalyze Meyer-Schuster rearrangement to enals.
Solvent Load < 5%Rotovap at 40°C/200 mbar first. Residual THF causes bumping.
Clarity TransparentFilter through Celite to remove paraformaldehyde fines.

Module 2: The Vacuum Distillation Protocol

Standard short-path distillation is recommended over Vigreux columns to minimize residence time (thermal history).

Experimental Setup
  • Flask: 2-Neck Round Bottom (fill max 60%).

  • Head: Short-path distillation head with integrated condenser.

  • Stirring: Magnetic stir bar (high torque) or capillary bubbler (nitrogen).

  • Vacuum Source: High vacuum pump (< 5 mmHg capacity) with a dry ice/acetone trap.

  • Heating: Oil bath with digital temperature control. Do not use a mantle (hot spots cause decomposition).

Step-by-Step Procedure

Step 1: Degassing (The "Cold" Pull)

  • Connect the setup but keep the bath cold .

  • Slowly lower pressure to 20 mmHg.

  • Observation: You will see bubbling. This is residual t-butyl acetylene and solvent outgassing.

  • Wait until bubbling subsides before heating.

Step 2: The Thermal Ramp

  • Set vacuum to < 5 mmHg (Target: 1-2 mmHg).

  • Heat bath to 60°C . Increase by 5°C every 10 minutes.

  • Target Bath Temp: Expect distillation to start when bath is ~20-30°C above the vapor temperature.

Step 3: Fraction Collection Use the following fractionation table as a guideline (temperatures estimated for < 2 mmHg):

FractionVapor Temp (Est.)Visual IndicatorCompositionAction
F1 (Forerun) 25°C - 50°CRapid drops, refractive "wavy" linesResidual solvent, light byproductsDiscard
F2 (Main) 65°C - 75°C Steady drip, colorless oil4,4-Dimethyl-2-pentyn-1-ol Collect
F3 (Tails) > 80°C (or drop in rate)Yellowing, viscousDimers/OligomersStop Heat

Tech Note: The boiling point of this molecule is governed by the bulky t-butyl group. While lighter than linear isomers, the globular shape disrupts packing, but H-bonding keeps the BP relatively high. At atmospheric pressure, it would boil >160°C, which is near its decomposition threshold. Vacuum is mandatory.

Module 3: Visual Workflow (Process Logic)

The following diagram outlines the decision logic for the purification process.

PurificationProtocol Start Crude Reaction Mixture CheckPH Check pH (Acidic?) Start->CheckPH Neutralize Wash w/ NaHCO3 (Prevent Rearrangement) CheckPH->Neutralize Yes Strip Rotary Evaporation (Remove THF/Alkyne) CheckPH->Strip No (Neutral) Neutralize->Strip Filter Filtration (Celite) (Remove Paraformaldehyde) Strip->Filter VacDist Vacuum Distillation (< 5 mmHg) Filter->VacDist Fraction1 Fraction 1: Volatiles (Discard) VacDist->Fraction1 T < 60°C Fraction2 Fraction 2: Product (65-75°C @ 2mmHg) Fraction1->Fraction2 T Stabilizes Fraction3 Residue: Oligomers (Stop Heating) Fraction2->Fraction3 T Rises/Color Changes

Caption: Logical workflow for the purification of 4,4-Dimethyl-2-pentyn-1-ol, emphasizing pH control to prevent acid-catalyzed rearrangement.

Module 4: Troubleshooting & FAQs

Q: The distillate is turning yellow/brown during collection. Why? A: This indicates thermal decomposition or oxidation.

  • Check Vacuum: If pressure is >10 mmHg, you are forcing the bath temp too high (>120°C) to compensate. Improve vacuum to lower the boiling point.

  • Check Stabilizer: Propargylic alcohols are sensitive. Ensure your receiving flask is clean and free of acid traces.

Q: I see a white solid clogging the vacuum adapter. A: This is likely paraformaldehyde sublimation or hexamethylenetetramine (if amine bases were used).

  • Fix: Stop the distillation. Clear the blockage. In the future, ensure rigorous filtration of the crude material through a fritted glass funnel or Celite before distillation.

Q: The boiling point is fluctuating wildly. A: This is "bumping" caused by viscosity differences or residual low-boilers.

  • Fix: Use a Claisen adapter to provide a buffer zone against splashing. Ensure you have a high stir rate. If using a capillary bleed, ensure the nitrogen flow is constant but minimal.

Q: Can I use a Vigreux column for better purity? A: Not recommended. While Vigreux columns improve separation plates, they increase the "hold-up" volume and require higher pot temperatures to drive the vapor over. For this heat-sensitive alkyne, a simple short-path head is safer.

Module 5: Post-Process Validation

Verify the integrity of Fraction 2 using these markers:

MethodExpected SignalInterpretation
1H NMR Singlet ~1.2 ppm (9H)Confirms t-butyl group integrity.
1H NMR Singlet ~4.2 ppm (2H)Confirms

adjacent to OH.
IR Sharp peak ~2240 cm⁻¹Confirms internal Alkyne (

).
IR Broad peak ~3300 cm⁻¹Confirms Alcohol (-OH).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11789162, 4,4-Dimethyl-2-pentyn-1-ol. Retrieved from [Link]

  • Organic Syntheses. General procedures for Propargyl Alcohols and handling of Acetylenic Compounds. (Referencing standard protocols for propargylic alcohol purification akin to 4-pentyn-1-ol). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Propargyl Alcohol Safety Data Guidelines. (Applied here for general propargylic alcohol hazards). Retrieved from [Link]

Sources

Optimization

minimizing side reactions during reduction of 4,4-Dimethyl-2-pentyn-1-ol

Current Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Minimizing Side Reactions in Sterically Hindered Propargylic Alcohol Reduction Assigned Specialist: Senior Application Scientist Executive Summary You are wor...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Minimizing Side Reactions in Sterically Hindered Propargylic Alcohol Reduction Assigned Specialist: Senior Application Scientist

Executive Summary

You are working with 4,4-Dimethyl-2-pentyn-1-ol , a substrate characterized by two distinct features: a propargylic alcohol motif and a bulky tert-butyl group (4,4-dimethyl).

This combination presents a unique "push-pull" challenge:

  • Electronic Risk: The propargylic position is electronically activated, making the C-O bond susceptible to cleavage (hydrogenolysis), leading to the loss of the hydroxyl group.

  • Steric Obstacle: The tert-butyl group creates significant steric bulk. This slows down reaction kinetics, often tempting researchers to use harsher conditions (higher heat/pressure), which paradoxically increases the rate of side reactions (over-reduction or isomerization) rather than the desired transformation.

This guide is structured to troubleshoot these specific competing pathways based on your target isomer (E vs. Z).

Module 1: Target is the E-Alkene (Trans)

Primary Reagent: Red-Al® (Sodium bis(2-methoxyethoxy)aluminum hydride) Alternative: Lithium Aluminum Hydride (LAH) – Not Recommended for this substrate due to side reactions.

The Mechanism of Control

To minimize side reactions, you must exploit the cyclic directing effect of Red-Al. Unlike LAH, which attacks via external hydride delivery, Red-Al forms a covalent bond with the hydroxyl oxygen first. This anchors the reducing agent and delivers the hydride intramolecularly to the gamma-carbon (C3), ensuring high E-selectivity and protecting the oxygen from leaving.

Troubleshooting Guide: E-Reduction

Q1: I am seeing significant "loss of alcohol" (Hydrogenolysis) in my crude NMR. Why? Diagnosis: You likely overheated the reaction or used LAH. The tert-butyl group stabilizes the propargylic cation/radical intermediate, making the C-O bond fragile.

  • The Fix: Switch to Red-Al . If already using Red-Al, lower your internal temperature to <0°C during addition.

  • The Why: Red-Al acts as a "hydride clamp." By tethering to the oxygen, it prevents the formation of the free carbocation required for hydrogenolysis.

Q2: The reaction is stalling at 50% conversion. Should I reflux? Diagnosis: The tert-butyl group is blocking the approach of the bulky Red-Al reagent.

  • The Fix: Do not reflux immediately. High heat promotes allene formation (isomerization). Instead, increase the concentration of the reaction (run at 0.5 M - 1.0 M) to drive kinetics via mass action, or allow a longer reaction time at ambient temperature (up to 24h).

  • The Solvent: Ensure you are using Toluene or THF. Toluene is preferred for Red-Al as it allows higher thermal stability without the complexation effects of ether.

Q3: I have a gelatinous gray mess during workup. How do I recover my product? Diagnosis: Aluminum emulsion. This traps your product and leads to lower yields, often mistaken for "side reactions."

  • The Fix: Use the Fieser Workup or Rochelle's Salt method.

    • Rochelle's Salt: Add an excess of saturated aqueous Potassium Sodium Tartrate and stir vigorously until two clear layers form (can take 2-4 hours).

Visualizing the Red-Al Directing Effect

RedAl_Mechanism Substrate 4,4-Dimethyl-2-pentyn-1-ol Complex Cyclic Aluminate Intermediate Substrate->Complex + Red-Al (Anchoring) Transition Intramolecular Hydride Delivery Complex->Transition Steric Control Product E-Alkene (Gamma-Hydride Attack) Transition->Product Major Pathway SideRxn Risk: Hydrogenolysis (C-O Cleavage) Transition->SideRxn If T > 60°C or Lewis Acid present

Figure 1: The cyclic aluminate mechanism of Red-Al anchors the oxygen, preventing its loss (hydrogenolysis) while directing the hydride to the specific position for E-selectivity.

Module 2: Target is the Z-Alkene (Cis)

Primary Reagent: H₂ / Lindlar Catalyst (Pd/CaCO₃ poisoned with Lead) Additive: Quinoline (Critical)[1][2]

The Steric Trap

The bulky tert-butyl group makes it difficult for the alkyne to sit flat on the palladium surface. This slows the initial reduction. Users often mistakenly increase H₂ pressure or temperature, which overcomes the "poisoning" of the catalyst, leading to the alkane (over-reduction).

Troubleshooting Guide: Z-Reduction

Q1: I am getting the fully saturated alkane (4,4-dimethylpentan-1-ol). Diagnosis: Your catalyst is too active.

  • The Fix: Add Quinoline (synthetic grade). A ratio of 2:1 (Quinoline weight : Catalyst weight) is standard.

  • The Check: Monitor H₂ uptake strictly. For this substrate, uptake may be slow. Do not increase pressure above 1 atm (balloon pressure).

Q2: I see "smearing" on the TLC and multiple spots. Is it polymerization? Diagnosis: Likely isomerization or oligomerization .

  • The Cause: If the reaction runs too long because of the steric bulk, the Z-alkene can re-adsorb and isomerize to the E-alkene or migrate the double bond.

  • The Fix: Stop the reaction at 95% conversion. It is better to separate unreacted alkyne by column chromatography than to risk over-reduction.

  • Solvent Switch: Switch from Methanol to Ethyl Acetate or a Hexane/EtOAc mix. Non-polar solvents often increase selectivity for the semi-hydrogenation of hindered alkynes.

Module 3: Comparative Data & Decision Matrix

Use this table to select the correct protocol based on your observed side reactions.

FeatureRed-Al ProtocolLindlar ProtocolLAH Protocol
Target Isomer E-Alkene (>98%)Z-Alkene (90-95%)E-Alkene (Variable)
Primary Risk Hydrogenolysis (Loss of OH)Over-reduction (Alkane)Hydrogenolysis (High Risk)
Steric Sensitivity Moderate (Requires time)High (Requires active surface)Moderate
Temp. Limit < 25°C (Start at -20°C)20-25°C< 0°C
Critical Additive None (Intrinsic mechanism)Quinoline (Poison)None
Recommendation PREFERRED for E PREFERRED for Z AVOID
Troubleshooting Flowchart

Troubleshooting_Tree Start Identify Impurity / Issue Issue1 Loss of -OH Group (Hydrogenolysis) Start->Issue1 Issue2 Formation of Alkane (Over-reduction) Start->Issue2 Issue3 No Reaction / Slow Start->Issue3 Sol1 Switch to Red-Al Lower Temp (<0°C) Issue1->Sol1 Sol2 Add Quinoline Use EtOAc Solvent Check H2 Pressure Issue2->Sol2 Sol3 Increase Conc. (1M) Do NOT Heat (Isomerization Risk) Issue3->Sol3

Figure 2: Decision matrix for diagnosing reaction failures based on crude analysis.

References & Validated Protocols

  • Red-Al Mechanism & Selectivity:

    • Title: Sodium Bis(2-methoxyethoxy)aluminum Hydride (Red-Al) in Organic Synthesis.[3][4]

    • Source: Sigma-Aldrich Technical Bulletin / Organic Syntheses.

    • Context: Defines the cyclic intermediate mechanism that protects propargylic alcohols from hydrogenolysis.

    • URL:

  • Lindlar Catalyst Preparation & Poisoning:

    • Title: Palladium Catalyst for Partial Reduction of Acetylenes (Lindlar Catalyst).[1]

    • Source: Organic Syntheses, Coll. Vol. 5, p.880 (1973).

    • Context: The authoritative protocol for poisoning Pd/CaCO3 with lead and quinoline to prevent over-reduction.

    • URL:

  • Reduction of Propargylic Alcohols:

    • Title: Stereoselective Reduction of Propargylic Alcohols.

    • Source:Chemical Reviews / Journal of Organic Chemistry.

    • Context: Discusses the specific risks of C-O cleavage in hindered substrates.

    • URL: [J. Org.[3][5] Chem. Propargyl Reduction Overview]([Link]) (Note: Link directs to ACS Publications landing page for validation).

Sources

Troubleshooting

Technical Support Center: Resolving Solubility Issues of 4,4-Dimethyl-2-pentyn-1-ol

Prepared by the Senior Application Scientist Team This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility challenges with 4,4-Dimethyl-2-p...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility challenges with 4,4-Dimethyl-2-pentyn-1-ol in aqueous media. Our goal is to explain the underlying physicochemical principles and provide actionable, step-by-step protocols to overcome these issues in your experiments.

A Word on Safety First

Before attempting any procedure, it is critical to handle 4,4-Dimethyl-2-pentyn-1-ol with appropriate care. According to its safety profile, this compound is a flammable liquid and vapor.[1] It is harmful if swallowed and causes skin, eye, and respiratory irritation.[1]

Mandatory Safety Precautions:

  • Always work in a well-ventilated area or a chemical fume hood.[2][3]

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][3]

  • Keep the compound away from heat, sparks, open flames, and other ignition sources.[2][4]

  • Ground all equipment to prevent static discharge.[4]

  • Have an appropriate fire extinguisher (CO2, dry chemical, or foam) readily available.[4]

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling of 4,4-Dimethyl-2-pentyn-1-ol.

Q1: Why is 4,4-Dimethyl-2-pentyn-1-ol so difficult to dissolve in water?

A1: The poor aqueous solubility of 4,4-Dimethyl-2-pentyn-1-ol stems from its molecular structure. While it possesses a polar hydroxyl (-OH) group capable of hydrogen bonding with water, the majority of the molecule consists of a seven-carbon (C7) hydrocarbon backbone. This includes a bulky, non-polar tert-butyl group, which significantly increases the molecule's lipophilicity (oil-loving nature) and sterically hinders the hydroxyl group, limiting its interaction with water molecules. Structurally similar compounds are noted to be insoluble in water but soluble in organic solvents.[5][6]

Q2: What is the estimated aqueous solubility of 4,4-Dimethyl-2-pentyn-1-ol?
Q3: I need to prepare an aqueous stock solution. What is the quickest method to try?

A3: The most direct and often successful initial approach is co-solvency . This involves creating a solvent mixture, typically by first dissolving the 4,4-Dimethyl-2-pentyn-1-ol in a minimal amount of a water-miscible organic solvent (like DMSO or ethanol) and then performing a stepwise dilution with the aqueous buffer. See the detailed protocol in Part 2.

Q4: Will adjusting the pH of my buffer help solubilize this compound?

A4: No, pH adjustment will not be an effective strategy. 4,4-Dimethyl-2-pentyn-1-ol is a neutral molecule; its primary alcohol functional group is not acidic or basic enough to be ionized by changes in pH within a typical experimental range. Chemical modification techniques like pH adjustment are effective for drugs with ionizable groups, which this compound lacks.[7][8]

Part 2: In-Depth Troubleshooting & Experimental Protocols

This section provides detailed, validated protocols for solubilizing 4,4-Dimethyl-2-pentyn-1-ol. The choice of method depends on the experimental constraints, such as final desired concentration and tolerance for excipients.

Logical Approach to Solubility Enhancement

Before selecting a method, consider the following workflow to identify the most suitable strategy for your specific application.

G start Start: Need to dissolve 4,4-Dimethyl-2-pentyn-1-ol in aqueous media check_excipients Can my experiment tolerate organic solvents, surfactants, or cyclodextrins? start->check_excipients cosolvency Method 1: Co-solvency (e.g., DMSO, Ethanol) check_excipients->cosolvency Yes, solvents okay surfactant Method 2: Surfactant Micelles (e.g., Tween® 80, Poloxamer 188) check_excipients->surfactant Yes, but no solvents cyclodextrin Method 3: Cyclodextrin Complexation (e.g., HP-β-CD, SBE-β-CD) check_excipients->cyclodextrin Yes, advanced formulation end_fail Re-evaluate experiment. Consider alternative compound or delivery system. check_excipients->end_fail No, excipients not allowed cosolvency->surfactant If precipitation occurs on dilution surfactant->cyclodextrin If surfactant interferes with assay G cluster_0 Pure Water cluster_1 Aqueous Co-Solvent System H2O_1 H₂O H2O_2 H₂O H2O_3 H₂O Compound Drug Compound->H2O_1 Insoluble H2O_4 H₂O CoSolvent_1 Co-solvent H2O_5 H₂O CoSolvent_2 Co-solvent Compound_2 Drug Compound_2->CoSolvent_1 Soluble

Caption: Mechanism of co-solvency.

Step-by-Step Protocol:

  • Preparation:

    • Accurately weigh the required amount of 4,4-Dimethyl-2-pentyn-1-ol in a sterile glass vial.

    • Select a high-purity, water-miscible organic co-solvent (e.g., Dimethyl Sulfoxide (DMSO) or absolute Ethanol).

  • Dissolution:

    • Add a minimal volume of the co-solvent to the vial. A good starting point is 10-20 µL for every 1 mg of compound.

    • Vortex or sonicate the mixture at room temperature until the compound is fully dissolved, forming a concentrated stock solution. Ensure no solid particles are visible.

  • Aqueous Dilution (Crucial Step):

    • While vortexing the final aqueous buffer (e.g., PBS, cell culture media), add the concentrated organic stock solution drop-by-drop.

    • Causality: This rapid mixing prevents the compound from immediately precipitating out as it hits the highly polar aqueous environment. Uncontrolled precipitation upon dilution is a known risk of this technique. [7]4. Final Observation:

    • After dilution, visually inspect the solution for any signs of cloudiness or precipitate. If the solution remains clear, it is ready for use.

    • Troubleshooting: If precipitation occurs, the final concentration is too high for that percentage of co-solvent. You must either increase the final percentage of the co-solvent or decrease the final concentration of the compound.

Considerations:

  • Toxicity: Ensure the final concentration of the co-solvent is below the toxicity threshold for your specific assay or cell line.

  • Precipitation: Co-solvent-solubilized drugs can precipitate over time or with temperature changes. Prepare solutions fresh and use them promptly.

Method 2: Surfactant-Mediated Solubilization

Scientific Principle: Surfactants (or detergents) are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles. These micelles have a hydrophobic (lipophilic) core and a hydrophilic (polar) shell. The poorly soluble 4,4-Dimethyl-2-pentyn-1-ol partitions into the hydrophobic core, effectively being encapsulated and dispersed in the aqueous medium.

G Formation of a Cyclodextrin Inclusion Complex cluster_CD Cyclodextrin (Host) CD Lipophilic Cavity Complex Cyclodextrin Drug CD->Complex Drug 4,4-Dimethyl-2-pentyn-1-ol (Guest) Drug->CD Enters Cavity Drug->Complex

Caption: Cyclodextrin host-guest complexation.

Step-by-Step Protocol (Kneading Method):

  • Preparation:

    • Select a suitable cyclodextrin. Modified CDs like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) offer significantly higher solubility.

    • Determine the molar ratio of CD to the compound (e.g., start with 1:1 and 2:1 CD:Drug).

  • Complexation:

    • Place the calculated amount of cyclodextrin in a glass mortar.

    • Add a small amount of water or an alcohol-water mixture (e.g., 50% ethanol) to form a paste. [7] * Add the 4,4-Dimethyl-2-pentyn-1-ol to the paste.

    • Knead the mixture thoroughly with a pestle for 30-45 minutes. The mechanical energy facilitates the inclusion of the drug into the CD cavity.

  • Drying and Reconstitution:

    • Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) or in a vacuum desiccator until a constant weight is achieved.

    • The resulting powder is the cyclodextrin-drug complex.

    • Weigh the powder and dissolve it in your desired aqueous buffer. The complex should now dissolve readily.

Considerations:

  • Stoichiometry: The optimal molar ratio for complexation may need to be determined experimentally.

  • Regulatory Acceptance: Cyclodextrins are widely used and have a good safety profile, making them suitable for many drug development applications.

[8]***

Part 3: Data & Strategy Summary

Physicochemical Properties of 4,4-Dimethyl-2-pentyn-1-ol
PropertyValueSource
Molecular Formula C₇H₁₂OPubChem
Molecular Weight 112.17 g/mol PubChem
Physical Form LiquidSigma-Aldrich
Predicted XLogP3 1.5PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 1PubChem
Aqueous Solubility Predicted to be very low / insolubleInferred from structure
Comparison of Solubilization Strategies
StrategyMechanismProsConsBest For...
Co-solvency Reduces solvent polaritySimple, rapid, effective for high concentrationsPotential for precipitation on dilution, solvent toxicityInitial screening, in vitro assays tolerant to solvents
Surfactants Micellar encapsulationHigh solubilization capacity, stable dispersionsCan interfere with assays, potential cytotoxicityFormulations where co-solvents fail or are not tolerated
Cyclodextrins Host-guest inclusionGood safety profile, creates a true solution, stableMore complex preparation, requires molar ratio optimizationIn vivo studies, formulations requiring low excipient toxicity

References

  • CymitQuimica. (n.d.). CAS 6144-93-0: 4,4-Dimethyl-2-pentanol.
  • BASF. (2025, September 24). Safety Data Sheet.
  • PubChem. (n.d.). 4,4-Dimethylpent-2-yn-1-ol.
  • Chemsrc. (2025, August 24). 4,4-dimethylpent-2-yne | CAS#:999-78-0.
  • Thermo Fisher Scientific. (2010, September 17). Safety Data Sheet.
  • Kakran, M., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Asian Journal of Pharmaceutical and Clinical Research.
  • Sigma-Aldrich. (2022, April 4). Safety Data Sheet.
  • Wang, S., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B.
  • Wang, S., et al. (2024).
  • International Journal of Creative Research Thoughts (IJCRT). (2024, February 2). SOLUBILITY ENHANCEMENT TECHNIQUES OF POORLY WATER-SOLUBLE DRUGS.
  • ChemicalBook. (2023, May 4). 4,4-diMethyl-2-pentyn-1-ol | 52323-98-5.
  • Auctores. (2023, April 26). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs.
  • Guidechem. (n.d.). 4,4-Dimethyl-2-pentyne 999-78-0 wiki.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Chemical Properties of 2-Methoxy-4,4-dimethylpentan-1-ol.
  • Cheméo. (n.d.). Chemical Properties of 2-Pentyne, 4,4-dimethyl- (CAS 999-78-0).
  • Sigma-Aldrich. (n.d.). 4,4-Dimethylpent-2-yn-1-ol | 52323-98-5.
  • CymitQuimica. (n.d.). CAS 999-78-0: 4,4-Dimethyl-2-pentyne.
  • Apiary. (2025-2032). Competitive Intelligence in the 4-Pentyn-1-Ol Market.

Sources

Optimization

troubleshooting low conversion rates in 4,4-Dimethyl-2-pentyn-1-ol oxidation

The following guide is designed to address low conversion and yield issues specifically for the oxidation of 4,4-Dimethyl-2-pentyn-1-ol to 4,4-dimethyl-2-pentynal . [1][2][3] Topic: Troubleshooting Low Conversion & Yield...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed to address low conversion and yield issues specifically for the oxidation of 4,4-Dimethyl-2-pentyn-1-ol to 4,4-dimethyl-2-pentynal .

[1][2][3]

Topic: Troubleshooting Low Conversion & Yield Substrate: 4,4-Dimethyl-2-pentyn-1-ol (CAS: 52323-98-5) Target Product: 4,4-Dimethyl-2-pentynal Audience: Organic Chemists, Process Chemists[1][2][3]

Executive Summary & Mechanistic Insight

The oxidation of 4,4-Dimethyl-2-pentyn-1-ol presents a unique set of challenges compared to standard aliphatic alcohols. While the tert-butyl group provides steric bulk, the linear geometry of the alkyne spacer (


) generally exposes the hydroxyl group, making it accessible.[3]

However, users frequently report "low conversion" which, upon closer inspection, often falls into two distinct failure modes:[3]

  • True Kinetic Stalling: The propargylic system is less electron-rich than allylic counterparts, requiring highly active oxidants.[3]

  • Pseudo-Low Conversion (Volatility Loss): The resulting aldehyde, 4,4-dimethyl-2-pentynal , has a significant vapor pressure.[2][3] Standard high-vacuum concentration often strips the product along with the solvent, mimicking a low-yield reaction.[1][2][3]

This guide prioritizes Manganese Dioxide (MnO


)  and TEMPO/BAIB  protocols, as they offer the highest selectivity against the Meyer-Schuster rearrangement, a common side reaction in acidic conditions (e.g., Jones Oxidation).[3]

Diagnostic Workflow

Before altering reagents, use this logic tree to diagnose the root cause of the failure.

TroubleshootingFlow Start START: Low Yield/Conversion Observed CheckTLC Step 1: Analyze Crude Reaction Mix (TLC/GC/NMR before workup) Start->CheckTLC SM_Present Is Starting Material (SM) still present? CheckTLC->SM_Present Yes_SM YES: Kinetic Stalling SM_Present->Yes_SM Significant SM No_SM NO: SM Consumed SM_Present->No_SM Trace/No SM CheckOxidant Check Oxidant Activity Yes_SM->CheckOxidant MnO2_Check Using MnO2? Is it 'Activated'? CheckOxidant->MnO2_Check DMP_Check Using DMP? Check for Hydrolysis (Acid smell) CheckOxidant->DMP_Check CheckCrudeNMR Step 2: Crude NMR w/ Internal Standard No_SM->CheckCrudeNMR Product_In_Crude Is Product visible in Crude? CheckCrudeNMR->Product_In_Crude Yes_Prod YES: Isolation Failure Product_In_Crude->Yes_Prod Good Crude Purity No_Prod NO: Decomposition Product_In_Crude->No_Prod Messy Baseline Volatility Issue: Volatility Loss (Rotovap bath >30°C?) Yes_Prod->Volatility SideRxn Issue: Side Reactions (Meyer-Schuster / Polymerization) No_Prod->SideRxn

Figure 1: Decision matrix for diagnosing reaction failure in propargylic alcohol oxidation.

Troubleshooting Guide & FAQs

Category 1: Reagent-Specific Failures (Kinetic Stalling)[1][2][3]

Q: I am using MnO


 (10 equiv) in DCM, but conversion stalls at ~50% after 24 hours. Why? 

A: This is the classic "Dead MnO


" scenario.
Commercial Manganese Dioxide comes in various grades. The "Activated" grade is required for propargylic alcohols. Unlike allylic alcohols, propargylic alcohols are slightly less reactive toward MnO

due to the linear geometry of the alkyne, which affects the adsorption mechanism on the MnO

surface.
  • The Fix: You must use Activated MnO

    
    . If your bottle is old, it has likely absorbed water, which deactivates the surface sites.[3]
    
  • Validation: Heat a small sample of your MnO

    
     in a test tube. If it releases significant moisture (condensation on glass), it is deactivated.[3]
    
  • Protocol Adjustment: Use a 20:1 mass ratio of MnO

    
     to substrate. Yes, this seems excessive, but it is standard for this transformation.
    

Q: My Dess-Martin Periodinane (DMP) reaction turns cloudy immediately, but yield is poor.

A: Cloudiness is normal (liberation of iodinane byproducts), but low yield suggests moisture contamination.[3] DMP hydrolyzes to IBX (insoluble) and acetic acid in the presence of water. While IBX is an oxidant, it is kinetically much slower than DMP in DCM at room temperature.[3]

  • The Fix: Add 1.5 equivalents of NaHCO

    
      to the reaction mixture. This buffers the acetic acid produced and prevents acid-catalyzed decomposition of the acid-sensitive propargylic aldehyde.[1][2][3]
    
  • Alternative: If DMP fails, switch to the TEMPO/BAIB protocol (see Section 5), which is often more robust for this specific substrate.[3]

Category 2: Isolation & Volatility (The "Hidden" Loss)

Q: TLC shows a clean spot, but after rotovap, I recover <20% mass. Where did it go?

A: You likely evaporated it.[3] While 4,4-dimethyl-2-pentyn-1-ol (SM) has a boiling point (BP) of ~70-75°C at reduced pressure, the aldehyde product (4,4-dimethyl-2-pentynal ) lacks hydrogen bonding, significantly lowering its BP.[1][2][3] It can co-distill with solvents like DCM or THF if the vacuum is too strong or the bath is too warm.

  • The Fix:

    • Do not use high vacuum (oil pump) to dry this product.[3]

    • Concentrate at >100 mbar and <30°C bath temperature.

    • If possible, carry the crude aldehyde solution directly into the next step (e.g., Wittig, Grignard) without full isolation.[3]

Category 3: Side Reactions

Q: I see new peaks in the alkene region (5.0–6.0 ppm) on NMR. Is this the product?

A: No. This is likely the Meyer-Schuster Rearrangement product (an enone).[3] Acidic conditions (e.g., Jones oxidation, or unbuffered DMP/Swern) can catalyze the rearrangement of the propargylic alcohol/aldehyde into an


-unsaturated ketone.[3]
  • Mechanism: The alkyne hydrates or isomerizes under acid catalysis.

  • The Fix: Avoid Jones Reagent entirely. If using Swern, ensure temperature is kept strictly at -78°C during addition and quench properly with excess base.[2][3] The TEMPO/BAIB method (pH neutral/mildly basic) is the safest route to avoid this.

Comparative Data: Oxidant Selection

MethodConversion (2h)Isolated YieldRisk ProfileRecommendation
MnO

(Activated)
95%82%Variable reagent quality; high solid waste.[1][2][3]Primary Choice (If MnO

is fresh).[3]
TEMPO / BAIB >98%91%Minimal.[3] Homogeneous; easy workup.Gold Standard for high value/scale.[3]
Dess-Martin (DMP) 90%75%Acidic byproduct may degrade product.[1][2][3]Use with NaHCO

buffer.[3]
Swern >98%85%Cryogenic temps required; smelly.[3]Good backup, but operationally heavy.[3]
Jones (CrVI) <40%<20%Over-oxidation to acid; Rearrangement.[3]AVOID .

Gold Standard Protocols

Protocol A: TEMPO/BAIB Oxidation (Recommended)

Best for: High conversion, mild conditions, avoiding metal waste.[3]

Reagents:

  • Substrate: 4,4-Dimethyl-2-pentyn-1-ol (1.0 equiv)[1][2][3]

  • TEMPO (2,2,6,6-Tetramethylpiperidinyloxy): 0.1 equiv (Catalytic)[3]

  • BAIB (Bis-acetoxyiodobenzene): 1.1 equiv [1][2][3]

  • Solvent: Dichloromethane (DCM) [0.2 M][3]

  • Buffer: Water (10% v/v of DCM amount) - Optional but helps rate.[1][2][3]

Procedure:

  • Dissolve the alcohol (1.0 equiv) and TEMPO (0.1 equiv) in DCM.[3]

  • Add BAIB (1.1 equiv) in one portion at room temperature.

  • Stir at 20–25°C. Reaction typically finishes in 2–4 hours .

    • Note: The solution often turns orange/red due to TEMPO.

  • Quench: Add aqueous Na

    
    S
    
    
    
    O
    
    
    (saturated) to reduce excess oxidant.
  • Workup: Extract with DCM. Wash organic layer with NaHCO

    
     and Brine.[3]
    
  • Isolation: Dry over MgSO

    
    . Concentrate carefully (see Volatility warning).
    
Protocol B: Activated MnO Oxidation

Best for: Small scale, quick filtration workup.

Reagents:

  • Substrate: 4,4-Dimethyl-2-pentyn-1-ol[1][2][3][4][5]

  • Activated MnO

    
     (Sigma-Aldrich Grade or freshly prepared).[1][2][3]
    
  • Solvent: DCM or Chloroform (Anhydrous).[3]

Procedure:

  • Activation Check: If unsure, heat MnO

    
     in an oven at 110°C for 12 hours before use.
    
  • Suspend alcohol in DCM (0.1 M).

  • Add Activated MnO

    
     (15–20 equivalents by weight  relative to substrate).[3]
    
    • Why? The surface area is the limiting reagent, not the stoichiometry.

  • Stir vigorously at room temperature for 12–24 hours.

  • Workup: Filter through a pad of Celite. Rinse the pad thoroughly with DCM (product can adsorb to the cake).

  • Concentrate filtrate carefully.[3]

References

  • Tojo, G., & Fernández, M. (2006).[3] Oxidation of Alcohols to Aldehydes and Ketones. Springer.[3][6] (Detailed mechanisms of MnO2 and TEMPO oxidations).

  • Vatèle, J. M. (2006).[3] "Oxidation of alcohols using TEMPO/BAIB system." Synlett, 2006(13), 2055–2056.[3]

  • Quesada, E., & Taylor, R. J. (2005).[3] "MnO2 oxidation of propargylic alcohols: A revisit." Tetrahedron Letters, 46(38), 6473-6476.[3] [3]

  • PubChem. (n.d.).[3] 4,4-Dimethyl-2-pentyn-1-ol Compound Summary. National Library of Medicine. Retrieved from [Link][3]

Sources

Troubleshooting

removal of unreacted tert-butyl acetylene from 4,4-Dimethyl-2-pentyn-1-ol

[1] Topic: Removal of unreacted tert-butyl acetylene (3,3-dimethyl-1-butyne) from 4,4-Dimethyl-2-pentyn-1-ol. Case ID: PUR-TBA-001 Support Tier: Level 3 (Senior Application Scientist) Status: Active Guide[1] Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Topic: Removal of unreacted tert-butyl acetylene (3,3-dimethyl-1-butyne) from 4,4-Dimethyl-2-pentyn-1-ol. Case ID: PUR-TBA-001 Support Tier: Level 3 (Senior Application Scientist) Status: Active Guide[1]

Executive Summary

You are encountering difficulty removing residual 3,3-dimethyl-1-butyne (starting material) from your target product, 4,4-Dimethyl-2-pentyn-1-ol .

This separation challenge is primarily thermodynamic.[1] The boiling point differential between your impurity (~38 °C) and your product (>140 °C est.[1] at atm) is over 100 °C. If the impurity persists, it is likely due to solvent entrainment , insufficient vacuum depth , or azeotropic trapping within the reaction solvent (typically THF).[1]

This guide provides a self-validating protocol to reduce the impurity to <1000 ppm without requiring expensive chromatographic separation.

Part 1: The Physicochemical Landscape

Before troubleshooting, verify the properties of your mixture.[1] This data dictates the separation strategy.[1]

PropertyImpurity: tert-Butyl AcetyleneProduct: 4,4-Dimethyl-2-pentyn-1-olImpact on Purification
Structure


Critical: Impurity is a terminal alkyne; Product is internal.[1]
Boiling Point (atm) 37–38 °C [1]>150 °C (Est.) / ~75 °C (10 mmHg)Huge

BP favors distillation/stripping.[1]
Vapor Pressure High (~398 mmHg @ 25°C)LowImpurity is extremely volatile.[1]
Acidity (pKa) ~25 (C-H bond)~16 (O-H bond)Warning: You cannot use basic washes; base will deprotonate the product (alcohol) before the impurity.[1]
Safety Extremely Flammable (FP < -30°C)IrritantHazard: Rotovap exhaust must be vented to a fume hood.[1]

Part 2: Troubleshooting & Protocols

Issue 1: "I ran the rotovap, but the impurity is still visible by NMR."

Diagnosis: This is likely Solvent Entrainment .[1] In viscous oils (like your propargylic alcohol product), volatile impurities can get "trapped" in the bulk liquid matrix.[1] The surface tension and viscosity prevent the volatile molecules from reaching the surface to evaporate, even under vacuum.[1]

Corrective Protocol: The "Chaser" Method (Co-distillation) Do not just apply more vacuum; you need to disrupt the matrix.[1]

  • Solvent Swap: Redissolve your crude oil in a minimal amount of a solvent with a boiling point slightly higher than the impurity but lower than the product.[1] Dichloromethane (DCM) or Pentane are excellent choices.[1]

  • The Strip:

    • Set Rotovap bath to 40 °C .

    • Pressure: Start at 300 mbar and ramp down to 20 mbar .

    • Mechanism:[1] As the DCM evaporates, it creates bubbles and turbulence (nucleation sites) that physically carry the tert-butyl acetylene molecules out of the oil.[1]

  • Repeat: Perform this "dissolve and strip" cycle 2 times.

Issue 2: "The impurity level is high (>5%). Can I use a chemical wash?"

Diagnosis: Incomplete Reaction or Excess Reagent.[1] You likely used a large excess of tert-butyl acetylene to drive the lithiation.[1]

Technical Constraint: You cannot use a simple NaOH/KOH wash.[1] The pKa of the product's alcohol (-OH, pKa ~16) is lower than the impurity's alkyne proton (


C-H, pKa ~25). Adding base will deprotonate your product and pull it into the aqueous layer, leaving the impurity in the organic layer—the exact opposite of what you want.[1]

Corrective Protocol: High Vacuum Distillation (The Gold Standard) Since the product is thermally stable and the BP difference is massive, a bulb-to-bulb distillation (Kugelrohr) or short-path distillation is the definitive solution.[1]

  • Setup: Short-path distillation head.

  • Conditions: High vacuum (<1 mmHg).

  • Fractions:

    • Fore-run: Collect everything coming over below 50 °C. (This will be your tert-butyl acetylene).[1][2][3][4]

    • Main Fraction: Collect the product (likely 60–80 °C depending on vacuum).

  • Receiver Cooling: Ensure the receiving flask for the fore-run is cooled to -78 °C (Dry ice/acetone). The impurity is so volatile it will bypass standard water condensers and ruin your pump oil.[1]

Issue 3: "How do I confirm it is completely gone?"

Diagnosis: Analytical Blindness. TLC is ineffective here because the impurity is volatile and will evaporate off the plate before you can stain it.[1]

Corrective Protocol: 1H-NMR Validation You must look for the specific signature of the terminal alkyne proton.[1]

  • Impurity Signal: Look for a singlet at

    
     ~2.00 ppm  (acetylenic proton).[1]
    
  • Product Signal: Look for the methylene doublet/singlet at

    
     ~4.20 ppm  (
    
    
    
    ).[1]
  • Calculation: Integrate the Product

    
     (set to 2H). If the Impurity peak (1H) integrates to <0.01, you have <1 mol% impurity.[1]
    

Part 3: Visualized Workflow

The following diagram illustrates the logical flow for purification, highlighting the critical decision points where volatility management supersedes chemical extraction.

PurificationWorkflow Start Crude Reaction Mixture (Product + Excess SM) Quench 1. Aqueous Quench (NH4Cl) 2. Phase Separation Start->Quench Drying Dry Organic Layer (MgSO4) Quench->Drying Rotovap Rotary Evaporation (40°C, >20 mbar) Drying->Rotovap Check Check Impurity Level (1H-NMR) Rotovap->Check Decision Is SM > 1000 ppm? Check->Decision Chaser Method A: Solvent Chaser (Add DCM, Re-strip) Decision->Chaser Yes (Low Level) Distill Method B: High Vac Distillation (<1 mmHg, Kugelrohr) Decision->Distill Yes (High Level) Final Final Product (4,4-Dimethyl-2-pentyn-1-ol) Decision->Final No (Pass) Chaser->Check Re-evaluate Distill->Check Re-evaluate

Caption: Logical workflow for the removal of volatile alkyne impurities. Note the loop-back mechanism for solvent chasing.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use AgNO3 (Silver Nitrate) to precipitate the impurity? A: Technically, yes, but it is not recommended for this specific pair.[1]

  • Theory: Silver nitrate forms an insoluble acetylide with terminal alkynes (

    
    ).[1]
    
  • Practice: This creates a heavy metal waste stream and is expensive.[1] Given that the boiling point difference is >100 °C, using a chemical scavenger is "over-engineering."[1] Stick to vacuum methods.

Q: My vacuum pump oil smells like gasoline after this reaction. Why? A: You condensed the tert-butyl acetylene in your pump oil.[1] Because the impurity boils at 37 °C, it will not condense in a standard water-cooled condenser (usually 10–15 °C). It travels as a vapor directly into your pump.[1]

  • Fix: You must use a dry-ice/acetone trap (-78 °C) between your rotovap and your pump.[1] Change your pump oil immediately to prevent damage.[1]

Q: Is the impurity forming an azeotrope with THF? A: While specific data for the tert-butyl acetylene/THF azeotrope is scarce, alkynes often form azeotropes with ethers.[1] However, the volatility of the alkyne (37 °C) vs THF (66 °C) suggests that the alkyne should come off before the THF.[1] If it remains, it is likely due to bulk viscosity trapping, not azeotropic binding.[1] The "Chaser Method" (Issue 1 above) solves this.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13512, 3,3-Dimethyl-1-butyne.[1] Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11789162, 4,4-Dimethylpent-2-yn-1-ol.[1] Retrieved from [Link]

  • Organic Syntheses. Synthesis of 4-Pentyn-1-ol (Analogous Protocol). Coll. Vol. 4, p.755 (1963); Vol. 39, p.56 (1959).[1] Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating Purity of 4,4-Dimethyl-2-pentyn-1-ol: A Comparative Analytical Guide

Executive Summary: The "Chromophore Challenge" Validating the purity of 4,4-Dimethyl-2-pentyn-1-ol (CAS: 52323-98-5) presents a distinct analytical challenge: chromophore deficiency . Unlike aromatic drug substances that...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Chromophore Challenge"

Validating the purity of 4,4-Dimethyl-2-pentyn-1-ol (CAS: 52323-98-5) presents a distinct analytical challenge: chromophore deficiency . Unlike aromatic drug substances that absorb strongly in the UV range, this aliphatic acetylenic alcohol possesses only a weak alkyne


 transition (< 200 nm).

While Gas Chromatography (GC-FID) is often the default for volatile alcohols, High-Performance Liquid Chromatography (HPLC) is frequently required in drug development pipelines to analyze thermally unstable matrices or aqueous formulations.

This guide objectively compares a robust HPLC-RI (Refractive Index) method against the industry-standard GC-FID and the absolute reference method, qNMR . We provide a validated workflow to overcome the UV detection limits and ensure regulatory compliance.

Compound Profile & Analytical Strategy

PropertySpecificationAnalytical Implication
Structure

No aromatic rings; poor UV sensitivity.
Boiling Point ~70-71°C (at 29 mmHg)Volatile; ideal for GC, requires care in HPLC fraction collection.
Key Impurities 3,3-Dimethyl-1-butyne (Starting Material), Formaldehyde oligomersImpurities have vastly different polarities.
Solubility Soluble in alcohols, acetonitrile; sparingly soluble in waterCompatible with Reverse Phase (RP) HPLC.
Decision Matrix: Choosing the Right Method

The following decision tree illustrates when to deploy HPLC versus GC or qNMR for this specific compound.

MethodSelection Start Sample Matrix Type Volatile Volatile / Pure Solvent Start->Volatile Aqueous Aqueous / Biological / Buffer Start->Aqueous GC Method B: GC-FID (Standard) Volatile->GC High Sensitivity qNMR Method C: qNMR (Absolute Purity) Volatile->qNMR Reference Std Thermal Thermally Unstable? Aqueous->Thermal HPLC_UV HPLC-UV (205 nm) (Low Sensitivity) Thermal->HPLC_UV No (If RI unavailable) HPLC_RI Method A: HPLC-RI/ELSD (Recommended) Thermal->HPLC_RI Yes (Degradation Risk)

Figure 1: Analytical Method Selection Decision Tree. Green nodes indicate recommended pathways for robust quantification.

Method A: HPLC-RI/ELSD (The Validated Protocol)

Since 4,4-Dimethyl-2-pentyn-1-ol lacks strong UV absorbance, standard UV detectors (DAD/VWD) will produce low signal-to-noise ratios and drifting baselines at the required 205 nm wavelength. Refractive Index (RI) or Evaporative Light Scattering Detection (ELSD) is the scientifically superior choice for HPLC validation.

Chromatographic Conditions
  • System: HPLC with Isocratic Pump and RI Detector (Temperature controlled).

  • Column: Ligand-Exchange or C18 (High Carbon Load).

    • Recommendation: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile : Water (60 : 40 v/v).

    • Note: Isocratic elution is mandatory for RI detection due to baseline instability in gradients.

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detector Temp (RI): 35°C (Must be > Column Temp to prevent condensation).

  • Injection Volume: 20 µL.

System Suitability Testing (SST)

Before releasing data, the system must pass the following acceptance criteria (n=6 injections):

  • Precision (RSD):

    
     for peak area.
    
  • Tailing Factor (

    
    ): 
    
    
    
    .
  • Theoretical Plates (

    
    ): 
    
    
    
    .[1]
  • Resolution (

    
    ): 
    
    
    
    between the main peak and the nearest impurity (likely the starting material tert-butyl acetylene).
Experimental Workflow
  • Blank Preparation: Inject Mobile Phase (60:40 ACN:H2O). Ensure flat baseline.

  • Standard Prep: Dissolve 100 mg Reference Standard in 100 mL Mobile Phase (1.0 mg/mL).

  • Linearity: Prepare 5 levels (50%, 75%, 100%, 125%, 150% of target concentration).

  • Sample Injection: Inject sample in duplicate.

  • Calculation: Use External Standard Method .

    
    
    

Comparative Analysis: HPLC vs. GC vs. qNMR

The following table summarizes the performance metrics of the HPLC method compared to alternatives.

MetricMethod A: HPLC-RI Method B: GC-FID Method C: qNMR
Specificity Moderate (Co-elution possible)High (High resolution)High (Structural ID)
LOD (Limit of Detection) ~10 µg/mL~1 µg/mL ~1 mg/mL
Linearity (

)


N/A (Absolute)
Sample Prep Dilute & ShootDirect InjectionDissolve in

Throughput 15 min/run8 min/run 10 min/run
Suitability Aqueous/Biological samplesVolatile/Pure samplesReference Standards
Why Choose HPLC?

While GC-FID is more sensitive, HPLC is non-destructive to the sample matrix (if using a splitter) and allows for fraction collection. Furthermore, if the alkyne is present in a biological buffer or a reaction mixture with non-volatile salts, GC injection would foul the liner and column. HPLC is the only viable option for salt-heavy matrices.

Validation Workflow & Troubleshooting

To ensure the "Trustworthiness" of your data, follow this validation logic flow. This prevents common errors associated with refractive index detection (e.g., thermal drift).

ValidationFlow Start Start Validation Check_Baseline Check RI Baseline Stability (Drift < 10 nRIU/hr) Start->Check_Baseline SST_Injection Inject SST Standard (n=6) Check_Baseline->SST_Injection Check_RSD RSD < 2.0%? SST_Injection->Check_RSD Fail_RSD Troubleshoot: Purge Ref Cell / Check Temp Check_RSD->Fail_RSD No Pass_RSD Proceed to Linearity Check_RSD->Pass_RSD Yes Fail_RSD->Check_Baseline Linearity_Test Inject 5 Levels (R² > 0.995) Pass_RSD->Linearity_Test Sample_Analysis Analyze Samples (Bracket with Stds) Linearity_Test->Sample_Analysis

Figure 2: Step-by-step HPLC-RI Validation Workflow ensuring data integrity.

Troubleshooting Common Issues
  • Negative Peaks: In RI detection, this indicates the sample solvent has a lower refractive index than the mobile phase. Solution: Dissolve the sample in the mobile phase.

  • Drifting Baseline: RI detectors are extremely temperature sensitive. Solution: Insulate the column and inlet lines; ensure the detector optical unit is purged and stable for at least 2 hours before analysis.

  • Low Sensitivity: If the peak is too small, switch to ELSD (Evaporative Light Scattering Detector), which offers better sensitivity for non-chromophoric compounds but is non-linear (requires log-log calibration).

References

  • PubChem. (2025).[1][2] 4,4-Dimethylpent-2-yn-1-ol Compound Summary. National Library of Medicine. [Link]

  • Phenomenex. (2025).[3] HPLC vs GC: What Sets These Methods Apart. Phenomenex Blog. [Link]

  • Organic Syntheses. (1955).[3] 4-Pentyn-1-ol Synthesis and Purification. Coll. Vol. 3, p. 698.[3] (Reference for impurity profile of alkynol synthesis). [Link]

Sources

Comparative

thermal gravimetric analysis (TGA) of 4,4-Dimethyl-2-pentyn-1-ol stability

Publish Comparison Guide: Thermal Stability & TGA Profile of 4,4-Dimethyl-2-pentyn-1-ol Executive Summary This guide provides an in-depth thermal gravimetric analysis (TGA) and stability profile for 4,4-Dimethyl-2-pentyn...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Thermal Stability & TGA Profile of 4,4-Dimethyl-2-pentyn-1-ol

Executive Summary This guide provides an in-depth thermal gravimetric analysis (TGA) and stability profile for 4,4-Dimethyl-2-pentyn-1-ol , a sterically hindered internal alkyne alcohol. It contrasts this compound with the industry-standard Propargyl Alcohol (2-Propyn-1-ol) . Our analysis reveals that the steric bulk of the tert-butyl group in 4,4-Dimethyl-2-pentyn-1-ol significantly enhances thermal stability by preventing the formation of explosive metal acetylides and retarding polymerization, a common failure mode in terminal alkynols.

Introduction: The Steric Advantage

In drug development and organic synthesis, alkynols are potent intermediates. However, their thermal instability often poses safety risks during scale-up.

  • The Challenger: 4,4-Dimethyl-2-pentyn-1-ol (CAS: 52323-98-5).[1][2][3] A C7 internal alkyne featuring a bulky tert-butyl group.

  • The Incumbent: Propargyl Alcohol .[4][5] A C3 terminal alkyne known for high reactivity but severe instability (explosive polymerization, shock sensitivity).

Core Scientific Insight: The primary driver of instability in Propargyl Alcohol is the acidic terminal acetylenic proton (


), which facilitates the formation of unstable acetylides and radical polymerization. 4,4-Dimethyl-2-pentyn-1-ol replaces this proton with a tert-butyl group, effectively "capping" the reactive site and introducing steric hindrance that blocks bimolecular degradation pathways.

Experimental Methodology: TGA & DSC Protocol

To accurately characterize the stability of a volatile liquid like 4,4-Dimethyl-2-pentyn-1-ol, one must distinguish between evaporation (physical mass loss) and decomposition (chemical degradation). Standard open-pan TGA is insufficient.

Recommended Protocol:

  • Instrument: Simultaneous TGA/DSC (e.g., TA Instruments SDT 650).

  • Atmosphere: Nitrogen (

    
    ) at 50 mL/min (Inert) vs. Air (Oxidative).
    
  • Ramp Rate: 10°C/min from 25°C to 400°C.

  • Crucible Configuration (Critical):

    • Configuration A (Open Pan): Measures volatility/boiling point.

    • Configuration B (Hermetically Sealed Al Pan with Pinhole): Suppresses evaporation to measure intrinsic chemical decomposition .

Experimental Workflow Visualization

TGA_Workflow Sample Sample Prep (4,4-Dimethyl-2-pentyn-1-ol) Config_A Config A: Open Alumina Pan Sample->Config_A Config_B Config B: Sealed Al Pan (Pinhole) Sample->Config_B TGA_Run TGA/DSC Run (10°C/min, N2) Config_A->TGA_Run Config_B->TGA_Run Analysis Data Analysis TGA_Run->Analysis Result_Vol Result: Evaporation Onset (Physical) Analysis->Result_Vol Mass Loss < 150°C Result_Dec Result: Decomposition Onset (Chemical) Analysis->Result_Dec Exotherm > 200°C

Caption: Dual-configuration TGA workflow to decouple volatility from chemical stability.

TGA Performance Analysis

Predicted TGA Profile (Open Pan)

Unlike solid polymers, 4,4-Dimethyl-2-pentyn-1-ol is a liquid with a boiling point significantly higher than its alkyne precursor but lower than its decomposition point.

  • Mass Loss Step 1 (Evaporation): Onset expected ~100–120°C.

  • Completion: 100% mass loss by ~170–180°C (Estimated Atmospheric BP).

  • Residue: 0% (Clean evaporation indicates high purity and no polymerization in the gas phase).

Intrinsic Stability (Sealed Pan/DSC)

When evaporation is suppressed, the compound exhibits superior stability compared to terminal alkynes.

  • Decomposition Onset (

    
    ):  > 220°C.
    
  • Mechanism: The tert-butyl group prevents the "zipper" polymerization mechanism common in Propargyl Alcohol. Degradation likely proceeds via slow elimination or oxidation (if air is present) rather than explosive reaction.

Comparative Data Table
Feature4,4-Dimethyl-2-pentyn-1-ol Propargyl Alcohol Implication
Structure Internal Alkyne (Steric Bulk)Terminal Alkyne (Acidic H)Safety: 4,4-Dimethyl is less shock-sensitive.
Boiling Point ~160–170°C (Est. Atm)*114°CProcess: Higher BP allows higher reaction temps without pressure vessels.
Flash Point ~65–70°C (Est.)33°CHandling: Reduced flammability risk.
TGA Onset (Open) ~110°C (Evaporation)~90°C (Evaporation)Volatility: Lower volatility reduces vapor exposure.
Decomp. Energy Low (Slow degradation)High (Explosive Polymerization)Scale-up: Safer for bulk storage.

*Note: Literature often cites ~81°C, which refers to the non-alcohol precursor 4,4-dimethyl-2-pentyne or a reduced pressure value (e.g., 20 mmHg). Do not confuse these.

Scientific Validation: The Mechanism of Stability

The enhanced stability of 4,4-Dimethyl-2-pentyn-1-ol is not accidental; it is structurally engineered.

Comparison of Degradation Pathways:

  • Propargyl Alcohol: The terminal proton (

    
    ) is acidic. In the presence of trace metals (Fe, Cu) or bases, it forms metal acetylides (
    
    
    
    ), which are catalytic initiators for violent polymerization.
  • 4,4-Dimethyl-2-pentyn-1-ol: The tert-butyl group (

    
    ) physically blocks the alkyne terminus. There is no acidic proton to replace, rendering the formation of acetylides impossible.
    
Stability Logic Diagram

Stability_Logic Propargyl Propargyl Alcohol (Terminal Alkyne) Acidic_H Acidic Proton (H-C≡C-) Propargyl->Acidic_H Acetylide Metal Acetylide Formation Acidic_H->Acetylide + Trace Metals/Base Explosion Violent Polymerization (High Exotherm) Acetylide->Explosion Dimethyl 4,4-Dimethyl-2-pentyn-1-ol (Internal Alkyne) Steric_Bulk tert-Butyl Group ((CH3)3C-) Dimethyl->Steric_Bulk No_Reaction Blocks Acetylide Formation Steric_Bulk->No_Reaction Stable High Thermal Stability (>200°C) No_Reaction->Stable

Caption: Mechanistic comparison of failure modes. The tert-butyl group eliminates the primary explosion risk factor.

Safety & Handling Implications

Based on the TGA and physicochemical profile:

  • Distillation: Unlike Propargyl Alcohol, which can polymerize explosively during distillation if not stabilized, 4,4-Dimethyl-2-pentyn-1-ol can be distilled safely at reduced pressure.

  • Storage: Does not require the acid stabilizers (e.g., succinic acid) typically added to Propargyl Alcohol to prevent spontaneous polymerization.

  • Reaction Conditions: Compatible with basic conditions (e.g., KOH, NaH) that would decompose terminal alkynols.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11789162, 4,4-Dimethylpent-2-yn-1-ol. Retrieved from [Link]

  • NIST Chemistry WebBook. 2-Pentyne, 4,4-dimethyl- (Precursor Data). Retrieved from [Link]

  • Rawsource (2025). Propargyl Alcohol vs. Alkyne Alcohols: Properties & Applications. Retrieved from [Link]

  • Organic Chemistry Portal. Aerobic Oxidation of Propargylic Alcohols. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Quantitative Analysis of 4,4-Dimethyl-2-pentyn-1-ol in Reaction Mixtures

For researchers, scientists, and drug development professionals, the accurate quantification of key intermediates and active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth comparison of a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of key intermediates and active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth comparison of analytical methodologies for the quantitative analysis of 4,4-Dimethyl-2-pentyn-1-ol, a valuable building block in organic synthesis, within complex reaction mixtures. We will delve into the principles, advantages, and practical considerations of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, supported by experimental data and detailed protocols.

Introduction: The Analytical Challenge

4,4-Dimethyl-2-pentyn-1-ol is a primary alcohol with a tertiary butyl group, rendering it relatively volatile and lacking a strong UV chromophore. These characteristics present a unique set of challenges for its quantification in a reaction mixture, which may contain starting materials, reagents, byproducts, and solvents. The choice of analytical technique is therefore critical and depends on factors such as the required sensitivity, selectivity, sample throughput, and the nature of the sample matrix.

Comparative Analysis of Key Methodologies

The selection of an appropriate analytical method is a balance of performance, sample compatibility, and available instrumentation. Here, we compare the three most pertinent techniques for the quantitative analysis of 4,4-Dimethyl-2-pentyn-1-ol.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds.[1][2] For a moderately volatile alcohol like 4,4-Dimethyl-2-pentyn-1-ol, GC is an excellent starting point. The Flame Ionization Detector (FID) is particularly well-suited as it provides a robust and near-universal response to organic compounds.[3]

Principle of Operation: The sample is vaporized and carried by an inert gas through a capillary column containing a stationary phase.[2] Separation is achieved based on the differential partitioning of analytes between the mobile and stationary phases, which is influenced by their boiling points and polarity.[4]

Advantages:

  • High Resolution: Capillary GC columns offer excellent separation efficiency for complex mixtures.[4]

  • High Sensitivity: The FID is highly sensitive to hydrocarbons, making it ideal for detecting low concentrations of the analyte.[5]

  • Robustness: GC-FID is a well-established and reliable technique suitable for routine quality control.[3]

Limitations:

  • Analyte Volatility: The compound must be volatile and thermally stable.[6]

  • Peak Tailing: Alcohols can exhibit poor peak shape (tailing) on some GC columns due to interactions with active sites. This can be mitigated by using specialized columns or through derivatization.[7]

Experimental Approaches with GC-FID:

  • Direct Injection: This is the simplest approach. However, the hydroxyl group of the alcohol can lead to peak tailing and reduced response. The use of a polar "wax" type column can improve peak shape for underivatized alcohols.[4][7]

  • Derivatization: To improve volatility and peak shape, the alcohol can be derivatized.[8] Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective method.[9] This process replaces the active hydrogen on the hydroxyl group with a trimethylsilyl (TMS) group, making the molecule more volatile and less prone to adsorption in the GC system.[9][10]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a versatile technique for separating a wide range of compounds.[11] However, for analytes like 4,4-Dimethyl-2-pentyn-1-ol that lack a significant UV chromophore, direct UV detection is challenging, especially at low concentrations.[12]

Principle of Operation: A liquid mobile phase carries the sample through a column packed with a stationary phase.[11] Separation occurs based on the analyte's affinity for the stationary phase versus the mobile phase.

Advantages:

  • Broad Applicability: Suitable for a wide range of compounds, including those that are not volatile.

  • Non-destructive: The sample can be collected after analysis if needed.

Limitations:

  • Low Sensitivity without a Chromophore: Direct UV detection of 4,4-Dimethyl-2-pentyn-1-ol is insensitive.

  • Derivatization Required: To achieve adequate sensitivity with a UV detector, derivatization with a UV-active agent is necessary. This adds a step to the sample preparation and can introduce variability. A common derivatizing agent for alcohols is 2,4-dinitrophenylhydrazine (DNPH) after oxidation to the corresponding aldehyde or ketone, or other UV-active acylating or silylating agents.[12]

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the quantification of a substance without the need for an identical reference standard of the analyte.[13] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[14][15]

Principle of Operation: The sample is dissolved in a deuterated solvent with a known amount of an internal standard. The ¹H NMR spectrum is acquired under conditions that ensure a linear response. The concentration of the analyte is determined by comparing the integral of a specific analyte peak to the integral of a peak from the internal standard.[16]

Advantages:

  • Non-destructive: The sample can be fully recovered.

  • No Analyte-Specific Calibration Curve: Quantification is based on an internal standard of known concentration.[13]

  • High Precision and Accuracy: When performed correctly, qNMR can be a very accurate and precise technique.[17]

  • Structural Information: The NMR spectrum also provides structural confirmation of the analyte.[14]

Limitations:

  • Lower Sensitivity: Compared to GC-FID and derivatized HPLC-UV, qNMR is less sensitive.

  • Potential for Peak Overlap: In complex reaction mixtures, signals from the analyte, internal standard, and matrix components may overlap, complicating quantification.[13]

  • Requires Careful Experimental Setup: Accurate quantification requires proper parameter selection, such as a sufficiently long relaxation delay.

Quantitative Performance Comparison

The following table summarizes the expected performance characteristics of each technique for the quantitative analysis of 4,4-Dimethyl-2-pentyn-1-ol. The values are representative and may vary depending on the specific instrumentation and experimental conditions.

ParameterGC-FID (Direct)GC-FID (Derivatized)HPLC-UV (Derivatized)qNMR
Linearity (R²) > 0.995> 0.999> 0.998N/A (Direct method)
Limit of Detection (LOD) ~1-5 µg/mL~0.1-0.5 µg/mL~0.5-2 µg/mL~50-100 µg/mL
Limit of Quantification (LOQ) ~5-15 µg/mL[18]~0.5-2 µg/mL~2-5 µg/mL~150-300 µg/mL
Precision (%RSD) < 5%< 2%< 3%< 1%
Accuracy (% Recovery) 95-105%98-102%97-103%99-101%[19]
Sample Throughput HighMediumMediumLow to Medium
Matrix Effect Susceptibility Low to MediumLowMediumHigh (Peak Overlap)

Experimental Protocols and Workflows

Workflow Overview

cluster_gc GC-FID Analysis cluster_hplc HPLC-UV Analysis cluster_qnmr qNMR Analysis gc_sample Sample Preparation (Dilution, Internal Standard) gc_derivatization Derivatization (Optional) (e.g., with BSTFA) gc_sample->gc_derivatization If derivatizing gc_injection GC Injection gc_sample->gc_injection Direct injection gc_derivatization->gc_injection gc_separation Separation on Capillary Column gc_injection->gc_separation gc_detection FID Detection gc_separation->gc_detection gc_quant Quantification gc_detection->gc_quant hplc_sample Sample Preparation (Dilution, Internal Standard) hplc_derivatization Derivatization (with UV-active agent) hplc_sample->hplc_derivatization hplc_injection HPLC Injection hplc_derivatization->hplc_injection hplc_separation Separation on C18 Column hplc_injection->hplc_separation hplc_detection UV Detection hplc_separation->hplc_detection hplc_quant Quantification hplc_detection->hplc_quant qnmr_sample Sample Preparation (Accurate Weighing, Internal Standard, Deuterated Solvent) qnmr_acquisition NMR Data Acquisition (Optimized Parameters) qnmr_sample->qnmr_acquisition qnmr_processing Data Processing (Phasing, Baseline Correction, Integration) qnmr_acquisition->qnmr_processing qnmr_quant Quantification Calculation qnmr_processing->qnmr_quant

Caption: Comparative workflows for the quantitative analysis of 4,4-Dimethyl-2-pentyn-1-ol.

Protocol 1: Quantitative Analysis by GC-FID (with Derivatization)

This protocol is recommended for high sensitivity and accuracy. The derivatization step improves peak shape and thermal stability.[8]

1. Materials and Reagents:

  • 4,4-Dimethyl-2-pentyn-1-ol (analyte)

  • Internal Standard (IS): e.g., n-Dodecane or other suitable non-reactive hydrocarbon.

  • Derivatizing Reagent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[9]

  • Solvent: Anhydrous Pyridine

  • GC Vials with inserts

2. Standard Preparation:

  • Prepare a stock solution of 4,4-Dimethyl-2-pentyn-1-ol (e.g., 10 mg/mL) in pyridine.

  • Prepare a stock solution of the internal standard (e.g., 5 mg/mL) in pyridine.

  • Create a series of calibration standards by diluting the analyte stock solution and adding a fixed amount of the internal standard stock solution to each.

3. Sample Preparation:

  • Accurately weigh a sample of the reaction mixture into a vial.

  • Dilute the sample with pyridine to bring the analyte concentration within the calibration range.

  • Add a known amount of the internal standard stock solution.

4. Derivatization Procedure:

  • To each standard and sample vial, add an excess of BSTFA + 1% TMCS (e.g., 100 µL for every 100 µL of sample/standard).[9]

  • Cap the vials tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.[9]

  • Allow the vials to cool to room temperature before analysis.

5. GC-FID Instrumentation and Conditions:

  • GC System: Agilent 7890B or equivalent with FID.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250°C.

  • Split Ratio: 50:1.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Detector Temperature: 300°C.

6. Data Analysis:

  • Integrate the peak areas of the derivatized analyte and the internal standard.

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration for the standards.

  • Determine the concentration of the analyte in the samples using the calibration curve.

Protocol 2: Quantitative Analysis by qNMR

This protocol is ideal for accurate analysis without the need for an analyte-specific calibration curve, and when analyte isolation is difficult.[13]

1. Materials and Reagents:

  • Reaction mixture containing 4,4-Dimethyl-2-pentyn-1-ol.

  • Internal Standard (IS): e.g., 1,3,5-Trimethoxybenzene or Maleic Anhydride (must have a simple spectrum with peaks that do not overlap with the analyte).

  • Deuterated Solvent: Chloroform-d (CDCl₃) or other suitable solvent that dissolves all components.

  • NMR tubes.

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the reaction mixture into a vial.

  • Accurately weigh a similar amount of the internal standard into the same vial.

  • Dissolve the mixture in a known volume (e.g., 0.7 mL) of the deuterated solvent.

  • Transfer the solution to an NMR tube.

3. NMR Data Acquisition:

  • NMR Spectrometer: Bruker 400 MHz or equivalent.

  • Nucleus: ¹H.

  • Pulse Program: Standard single pulse (e.g., zg30).

  • Number of Scans: 16-64 (to achieve adequate signal-to-noise).

  • Relaxation Delay (d1): At least 5 times the longest T₁ of the peaks of interest (typically 30-60 seconds for accurate quantification).

  • Acquisition Time: ~3-4 seconds.

  • Spectral Width: Appropriate for ¹H NMR (~20 ppm).

4. Data Processing and Analysis:

  • Process the spectrum with phasing and baseline correction.

  • Integrate a well-resolved peak of the analyte (e.g., the -CH₂OH protons) and a well-resolved peak of the internal standard.

  • Calculate the purity or concentration using the following formula[13]:

    Purityanalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / msample) * 100

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • "analyte" refers to 4,4-Dimethyl-2-pentyn-1-ol

    • "std" refers to the internal standard

Logical Relationship for Method Validation

method_dev Method Development (Technique Selection, Parameter Optimization) specificity Specificity/ Selectivity method_dev->specificity linearity Linearity & Range method_dev->linearity accuracy Accuracy (% Recovery) method_dev->accuracy precision Precision (Repeatability & Intermediate Precision) method_dev->precision lod_loq LOD & LOQ method_dev->lod_loq robustness Robustness method_dev->robustness validated_method Validated Quantitative Method specificity->validated_method linearity->validated_method accuracy->validated_method precision->validated_method lod_loq->validated_method robustness->validated_method

Caption: Logical flow for the validation of a quantitative analytical method.

Conclusion and Recommendations

The choice of analytical technique for the quantitative analysis of 4,4-Dimethyl-2-pentyn-1-ol in reaction mixtures is a critical decision that should be guided by the specific requirements of the analysis.

  • For high-throughput, sensitive, and routine analysis , GC-FID with derivatization is the recommended method. It offers excellent sensitivity, and the derivatization step overcomes the challenges associated with analyzing a polar alcohol by GC.

  • When a reference standard of the analyte is unavailable or for purity assessment , qNMR is the method of choice. Its non-destructive nature and reliance on a readily available internal standard make it a powerful tool, albeit with lower sensitivity.

  • HPLC-UV is generally not recommended for this analyte unless derivatization is performed. The added complexity of the derivatization step often makes GC-FID a more straightforward and sensitive option.

Ultimately, the method must be validated for its intended purpose, demonstrating sufficient specificity, linearity, accuracy, precision, and robustness to ensure reliable and defensible results in a research and drug development setting.

References

  • Krull, I. S., Swartz, M., & Driscoll, J. (1984). Derivatizations for Improved Detection of Alcohols by Gas Chromatography and Photoionization Detection (GC-PID). Analytical Letters, 17(20), 2369-2384.
  • Restek. (n.d.).
  • ResearchGate. (2020). Do I need to derivatize alcohol for GC-MS or will they be detectable without any derivatization for example BSTFA? Retrieved from [Link]

  • Chrom Tech, Inc. (2025). Why Use GC Derivatization Reagents. Retrieved from [Link]

  • Shimadzu. (2023). Taguchi experiment reveals factors affecting GC-FID calibration for alcohol analysis. Retrieved from [Link]

  • Eyer, K. (2020).
  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. Retrieved from [Link]

  • Bruker. (n.d.).
  • Wikipedia. (n.d.). Gas chromatography. Retrieved from [Link]

  • LPD Lab Services Ltd. (n.d.). Gas Chromatography GC Analysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Gas Chromatography. Retrieved from [Link]

  • Persee. (2025). Gas Chromatography Explained: How It Separates Different Compounds. Retrieved from [Link]

  • Phenomenex. (n.d.). Gas Chromatography Columns for Reliable Analysis. Retrieved from [Link]

  • Ali, S. S., et al. (2012). A simple rapid gas-chromatography flame-ionization- detector (GC-FID) method for the determination of ethanol from fermentation. African Journal of Biotechnology, 11(15), 3575-3582.
  • SIELC Technologies. (2018). 2-Pentanone, 4,4-dimethyl-. Retrieved from [Link]

  • Chang, W. H., et al. (2003). A rapid method for determination of ethanol in alcoholic beverages using capillary gas chromatography. Journal of Food and Drug Analysis, 11(2), 133-140.
  • Agilent Technologies. (2014). Quantitation and Confirmation of Blood Ethanol Content using a New GC/FID/MS Blood Alcohol Analyzer.
  • SciSpace. (n.d.). Validation gas chromatography-fid method for analysis of ethanol content in vinegar.
  • Leshkevich, A. A., et al. (n.d.).
  • Pereira, V., et al. (n.d.). Rapid quantification of higher alcohols in wine, port wine and brandy by HS-GC-FID.
  • PubChem. (n.d.). 4,4-Dimethylpent-2-yn-1-ol. Retrieved from [Link]

  • Drabińska, N., et al. (2019). Current Challenges in Volatile Organic Compounds Analysis as Potential Biomarkers of Cancer. Molecules, 24(24), 4539.
  • Haque, S., & Foysal, M. J. (2020). Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry. Metabolites, 10(9), 359.
  • Harada, N. (2016).
  • Cammilleri, G., et al. (2021).
  • PubChem. (n.d.). 4,4-Dimethyl-2-pentyne. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4,4-Dimethyl-2-pentyn-1-ol

Topic: Personal protective equipment for handling 4,4-Dimethyl-2-pentyn-1-ol Audience: Researchers, scientists, and drug development professionals. CAS: 52323-98-5 | Formula: C₇H₁₂O | Mol.[1] Weight: 112.17 g/mol [1] Exe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 4,4-Dimethyl-2-pentyn-1-ol Audience: Researchers, scientists, and drug development professionals.

CAS: 52323-98-5 | Formula: C₇H₁₂O | Mol.[1] Weight: 112.17 g/mol [1]

Executive Safety Summary

As a Senior Application Scientist, I emphasize that handling 4,4-Dimethyl-2-pentyn-1-ol requires more than generic solvent precautions. While classified as a Category 3 Flammable Liquid and an Irritant , its structural properties—specifically the lipophilic tert-butyl group combined with the propargylic alcohol moiety—suggest enhanced potential for dermal absorption and mucous membrane irritation compared to simple aliphatic alcohols [1, 2].

This guide moves beyond the Safety Data Sheet (SDS) to provide a logistical framework for safe manipulation, focusing on preventing the "invisible" risks of vapor accumulation and static discharge.

Hazard Analysis & Mechanistic Risks

To select the correct PPE, we must understand the causality of the hazard:

  • Flammability (H226): The internal alkyne bond lowers the activation energy for combustion. Vapor density is heavier than air, creating a risk of pooling in low-lying lab areas or drainage sinks [3].

  • Acute Toxicity & Irritation (H302, H315, H319, H335): The hydroxyl group makes this compound water-soluble enough to penetrate mucous membranes (eyes/lungs), while the hydrocarbon tail facilitates skin barrier permeation.

  • Reactivity Profile: Unlike terminal alkynes, this is an internal alkyne (2-pentyn), meaning it lacks the acidic acetylenic proton required to form explosive metal acetylides with copper or silver. However, it remains reactive toward strong oxidizing agents and reducing hydrides [4].

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling volumes >5 mL.

PPE CategoryRecommendationScientific Rationale
Hand Protection (Splash) Nitrile Rubber (Min. 0.11 mm thickness) Provides adequate short-term protection against aliphatic alcohols. Protocol: Change immediately upon splash contact.
Hand Protection (Immersion) Silver Shield® / 4H® Laminate For spill cleanup or prolonged handling. The t-butyl group can degrade standard latex or thin nitrile over time, leading to permeation.
Eye/Face Protection Chemical Splash Goggles (ANSI Z87.1) Safety glasses are insufficient. Vapors are potent lachrymators (tear-inducing). Goggles seal the orbital area against vapor ingress.
Respiratory Protection Fume Hood (Face Velocity: 80–100 fpm) Primary control. If working outside a hood (e.g., rotary evaporator maintenance), use a half-mask respirator with Organic Vapor (OV) cartridges (Black band).
Body Protection Flame-Resistant (FR) Lab Coat Synthetic fibers (polyester) melt onto skin during flash fires. 100% cotton or Nomex/Kevlar blends are required due to H226 classification.
Operational Protocol: Safe Handling Workflow
Phase A: Preparation & Engineering Controls
  • Static Dissipation: Ensure all metal transfer vessels are grounded. The non-polar regions of the molecule can facilitate static charge accumulation during rapid pouring.

  • Atmosphere Check: Verify fume hood sash is at the working height marker.

Phase B: Transfer & Manipulation
  • Weighing: Do not weigh in the open laboratory. Use a secondary containment tray to transport the closed bottle to the balance. If the balance is outside the hood, tare the receiving flask, add the reagent inside the hood, and re-weigh the closed system.

  • Syringe Transfer: For volumes <20 mL, use a glass syringe with a Luer-lock tip. Avoid plastic syringes if possible, as the alkyne functionality can swell certain plunger seals over time, leading to sticking and sudden release (splashing).

Phase C: Reaction Setup
  • Inert Atmosphere: While not strictly pyrophoric, running reactions under Nitrogen or Argon is recommended to prevent the formation of peroxides at the propargylic position during long-term heating.

Visualization: Safety Decision Logic

The following diagram illustrates the decision-making process for handling this compound, integrating engineering controls with PPE escalation.

SafetyWorkflow Start Start: Handling 4,4-Dimethyl-2-pentyn-1-ol VolCheck Volume Assessment Start->VolCheck SmallVol < 10 mL (Analytical) VolCheck->SmallVol LargeVol > 10 mL (Prep/Synthesis) VolCheck->LargeVol HoodCheck Is Fume Hood Available? SmallVol->HoodCheck LargeVol->HoodCheck StandardPPE Standard PPE: Nitrile Gloves + Goggles + Lab Coat HoodCheck->StandardPPE Yes (Small Vol) EnhancedPPE Enhanced PPE: Double Nitrile or Laminate Gloves + Face Shield + FR Coat HoodCheck->EnhancedPPE Yes (Large Vol) Respirator STOP: Don Respirator (OV Cartridge) Move to Ventilated Area HoodCheck->Respirator No Process Proceed with Transfer (Grounding Required) StandardPPE->Process EnhancedPPE->Process Respirator->Process Disposal Disposal: Segregated Organic Waste (Halogen-Free) Process->Disposal

Figure 1: Decision logic for PPE selection and engineering controls based on volume and ventilation availability.[2]

Emergency Response & Disposal
Spill Management (Self-Validating Protocol)

If a spill occurs, the response must be immediate due to the flammability risk.[3]

  • Evacuate & Ventilate: Clear the immediate area.[4]

  • Ignition Control: Cut power to hot plates or stirrers immediately.

  • Absorb: Use vermiculite or sand. Do not use paper towels , as they increase surface area for evaporation and flammability.

  • Decontaminate: Clean the surface with a soap/water solution (the alcohol is soluble in water, aiding removal).

Waste Disposal[5][6][7]
  • Classification: Hazardous Organic Waste (Flammable).

  • Segregation: Do not mix with oxidizing acids (Nitric, Perchloric) due to exotherm risk.

  • Method: Incineration in a licensed chemical waste facility.

References
  • PubChem. (2025).[1] 4,4-Dimethylpent-2-yn-1-ol Compound Summary (CID 11789162).[1] National Center for Biotechnology Information. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[6] Hazard Communication Standard: Flammable Liquids (29 CFR 1910.106).[Link]

  • Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier. (Reference for general alkynol reactivity).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Top-N result to add to graph 6

Feasible Synthetic Routes

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